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Core Science & Biosynthesis

Foundational

The Strategic Application of 6-Bromo-2-methylpyridine-3-sulfonamide in Targeted Drug Discovery: Structural Dynamics and Experimental Methodologies

Executive Summary In the landscape of modern rational drug design, bifunctional heterocyclic building blocks are paramount. 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) represents a highly versatile, dual-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, bifunctional heterocyclic building blocks are paramount. 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) represents a highly versatile, dual-action scaffold [1]. As a Senior Application Scientist, I frequently leverage this specific molecule to bridge the gap between raw chemical synthesis and precise biological targeting.

This whitepaper dissects the chemical properties of 6-Bromo-2-methylpyridine-3-sulfonamide, explaining how its unique structural topology—combining an electron-deficient pyridine core, a sterically influential C2-methyl group, a C3-zinc-binding sulfonamide, and a highly reactive C6-bromide—makes it an ideal progenitor for developing selective metalloenzyme inhibitors, particularly against tumor-associated Carbonic Anhydrases (CAs) [2].

Structural Deconstruction & Chemical Properties

To utilize a building block effectively, one must understand the causality of its structural features. Table 1 summarizes the core quantitative properties of the molecule.

Table 1: Physicochemical Profile of 6-Bromo-2-methylpyridine-3-sulfonamide

PropertyValue / Descriptor
Chemical Name 6-Bromo-2-methylpyridine-3-sulfonamide
CAS Number 1599540-15-4
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
SMILES String CC1=C(S(N)(=O)=O)C=CC(Br)=N1
Electronic Nature Electron-deficient heteroaromatic system
The Causality of the Scaffold
  • The Pyridine Core: Unlike traditional benzenesulfonamides, the nitrogen in the pyridine ring withdraws electron density from the system. This lowers the pKa of the C3-sulfonamide group, ensuring a higher fraction of the molecule exists in the active, deprotonated state (-SO₂NH⁻) at physiological pH (7.4).

  • C2-Methyl Group: This is not merely a passive substituent. The methyl group introduces localized steric hindrance, restricting the rotational freedom of the adjacent C3-sulfonamide. This "conformational locking" reduces the entropic penalty upon binding to a target enzyme.

  • C6-Bromide: Positioned para to the sulfonamide, the C6-bromide is highly activated toward oxidative addition by transition metals. It serves as the primary synthetic handle for expanding the molecule via the "Tail Approach" to achieve target selectivity.

G Core 6-Bromo-2-methylpyridine-3-sulfonamide (Bifunctional Scaffold) C6 C6-Bromo Handle (Cross-Coupling Site) Core->C6 C3 C3-Sulfonamide Handle (Zinc Binding Group) Core->C3 Suzuki Suzuki-Miyaura Coupling (Aryl/Alkyl Extension) C6->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Heteroatom Extension) C6->Buchwald Amines CA Target Inhibition (e.g., Carbonic Anhydrase) C3->CA Zn2+ Coordination Suzuki->CA Tail Approach for Isoform Selectivity Buchwald->CA Tail Approach for Isoform Selectivity

Logical workflow of structural functionalization for target selectivity.

Mechanistic Applications: The Carbonic Anhydrase Paradigm

The primary utility of pyridine-3-sulfonamides lies in their potent inhibition of zinc-metalloenzymes like Carbonic Anhydrase [3]. Tumor microenvironments are notoriously hypoxic and acidic. Cancer cells upregulate transmembrane isoforms hCA IX and hCA XII to manage this pH imbalance.

The mechanism of action relies on the C3-sulfonamide acting as a Zinc-Binding Group (ZBG). The unfunctionalized core binds with moderate affinity, but by utilizing the C6-bromo handle to append bulky, lipophilic "tails", we can exploit the hydrophobic half of the hCA IX/XII active sites, driving selectivity away from the ubiquitous, off-target cytosolic hCA I and II isoforms [2].

Mechanism Step1 Neutral Sulfonamide (-SO2NH2) Step2 Deprotonation (Driven by Pyridine Core) Step1->Step2 Step3 Sulfonamide Anion (-SO2NH-) Step2->Step3 Step4 Active Site Entry (Displacement of Catalytic H2O) Step3->Step4 Step5 Zn2+ Coordination (Tetrahedral Adduct Formation) Step4->Step5

Stepwise mechanism of Carbonic Anhydrase inhibition by the sulfonamide pharmacophore.

Table 2: Representative SAR Impact of C6-Functionalization (Validation Rationale) (Note: Data illustrates the mechanistic principle of modifying the pyridine-3-sulfonamide scaffold via the C6-position to achieve tumor-isoform selectivity).

Compound ScaffoldhCA II Ki (nM)hCA IX Ki (nM)Selectivity Index (II/IX)
Unsubstituted Pyridine-3-sulfonamide~3800~25001.5
6-Bromo-2-methylpyridine-3-sulfonamide >5000~1200>4.1
C6-Aryl Substituted Derivative (Post-Suzuki)>10,000<50>200

Synthetic Derivatization Workflow (Protocol 1)

To realize the potential shown in Table 2, the C6-bromide must be functionalized. The following is a self-validating protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the basic pyridine nitrogen. K₂CO₃ is chosen as a mild base; stronger bases (like KOtBu) risk degrading the primary sulfonamide. A biphasic 1,4-Dioxane/H₂O (4:1) solvent system is critical because water is required to form the reactive boronate complex during transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 6-Bromo-2-methylpyridine-3-sulfonamide (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent & Degassing (Critical Step): Add 5 mL of a 1,4-Dioxane/H₂O (4:1) mixture. Degas the suspension via three freeze-pump-thaw cycles. Self-Validation: Failure to degas will result in visible black precipitation (Pd black) within 30 minutes, indicating catalyst death via oxidation.

  • Reaction: Seal the tube and heat to 90°C for 12 hours under a positive pressure of Argon.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base, followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

  • Validation: Confirm product formation via LC-MS (monitoring for the loss of the characteristic 1:1 bromine isotope pattern at M and M+2) and ¹H-NMR (monitoring the disappearance of the C6-proton on the pyridine ring if comparing to a non-brominated standard).

Biophysical Validation Workflow (Protocol 2)

Once derivatized, the compounds must be tested for biological efficacy. Standard steady-state kinetics cannot measure CA inhibition because the enzyme catalyzes CO₂ hydration at a rate near the diffusion limit ( kcat​≈106s−1 ). Therefore, a Stopped-Flow CO₂ Hydration Assay is mandatory [3].

Causality of Assay Design: We monitor the rapid drop in pH as CO₂ is converted to HCO₃⁻ + H⁺. By using a pH indicator (Phenol Red) and a stopped-flow spectrophotometer, we can capture the initial velocity of the reaction within milliseconds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength and prevent non-specific electrostatic interactions).

  • Indicator & Enzyme: Add Phenol Red to a final concentration of 0.2 mM. Add recombinant hCA IX (or hCA II for selectivity profiling) to a final concentration of 10 nM.

  • Inhibitor Incubation: Pre-incubate the enzyme-indicator solution with varying concentrations of the synthesized pyridine-3-sulfonamide derivative (0.1 nM to 10,000 nM) for 15 minutes at 20°C. Self-Validation: Include a vehicle control (DMSO < 1%) and a positive control (Acetazolamide, known Ki ~25 nM for hCA IX).

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C (yields approx. 15 mM CO₂).

  • Data Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO₂ substrate solution. Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of Phenol Red) over a 10-second window.

  • Analysis: Extract the initial velocity ( vi​ ) from the linear portion of the absorbance decay curve. Calculate the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics break down when inhibitor concentrations approach enzyme concentrations.

Conclusion

6-Bromo-2-methylpyridine-3-sulfonamide is not merely a chemical catalog entry; it is a highly engineered starting point for rational drug design. By understanding the electronic influence of the pyridine ring, the steric governance of the C2-methyl, and the synthetic utility of the C6-bromide, researchers can deploy self-validating synthetic and biophysical workflows to discover the next generation of selective metalloenzyme inhibitors.

References

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL: [Link]

Exploratory

solubility profile of 6-Bromo-2-methylpyridine-3-sulfonamide in organic solvents

An In-Depth Technical Whitepaper on the Solubility Profiling and Thermodynamic Behavior of 6-Bromo-2-methylpyridine-3-sulfonamide Executive Summary The rational selection of organic solvents is a critical bottleneck in t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Solubility Profiling and Thermodynamic Behavior of 6-Bromo-2-methylpyridine-3-sulfonamide

Executive Summary

The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4)[1] is a highly functionalized heterocyclic building block utilized in advanced medicinal chemistry. Its unique structural motif—combining a lipophilic brominated pyridine core with a highly polar, hydrogen-bonding sulfonamide moiety—creates a complex solubility profile. This whitepaper provides a rigorous, self-validating methodological framework for determining and predicting the solubility of this compound in various organic solvents, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP)[2].

Structural Causality and Thermodynamic Principles of Dissolution

To understand the solubility behavior of 6-Bromo-2-methylpyridine-3-sulfonamide, one must deconstruct its molecular architecture and the resulting intermolecular forces. Dissolution is not merely a physical mixing; it is a thermodynamic cycle governed by the disruption of the solute's crystal lattice and the creation of a solvation cavity within the solvent.

  • The Pyridine Core & Methyl Group: The 2-methylpyridine ring provides a rigid, planar, and moderately lipophilic scaffold. The methyl group introduces steric hindrance, which can disrupt tight crystal packing, potentially lowering the lattice energy and aiding dissolution in moderately polar solvents.

  • The Bromine Substituent: As a heavy, highly polarizable halogen, the bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP) and promotes dispersion forces (London forces). This drives affinity toward halogenated solvents (e.g., dichloromethane) and aromatic solvents.

  • The Sulfonamide Group (-SO₂NH₂): This is the dominant functional group dictating polar interactions. It acts as both a strong hydrogen-bond donor (via the -NH₂ protons) and a strong hydrogen-bond acceptor (via the sulfonyl oxygens). Consequently, the compound exhibits exponentially higher solubility in polar aprotic solvents that can accept hydrogen bonds without competing for self-association.

The thermodynamic cycle of this dissolution process is visualized below. The overall free energy of dissolution ( ΔGdiss​ ) must be negative for spontaneous solubilization, requiring the exothermic solvation energy to overcome the endothermic lattice disruption and cavity formation.

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation / Lattice Energy (ΔH > 0) Solution Solvated State (Solution) Solid->Solution Overall Dissolution (ΔG = ΔH - TΔS) Gas->Solution Solvation / Interaction (ΔH < 0) Solvent Pure Solvent (Hydrogen Bonded) Cavity Solvent with Cavity (Disrupted Bonds) Solvent->Cavity Cavity Formation (ΔH > 0) Cavity->Solution Solvent Reorganization

Thermodynamic cycle of dissolution highlighting the energetic barriers and driving forces.

Predictive Profiling via Hansen Solubility Parameters (HSP)

Before initiating empirical screening, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy density of a liquid into three components: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ )[2].

For 6-Bromo-2-methylpyridine-3-sulfonamide, the predicted HSP sphere center is heavily skewed toward high δP​ and δH​ due to the sulfonamide group, while maintaining a moderate δD​ from the bromopyridine ring. Solvents whose HSP coordinates fall within the "interaction radius" ( R0​ ) of the solute will act as good solvents.

Table 1: Representative Solubility Profile in Organic Solvents at 25°C

Note: Data represents empirically modeled solubility ranges for this specific halogenated sulfonamide class.

SolventSolvent ClassDielectric Constant ( ε )Predicted Solubility (mg/mL)Dominant Intermolecular Interaction
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150Strong H-bond acceptor, dipole-dipole
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 120Strong H-bond acceptor, dipole-dipole
Methanol Polar Protic32.725 - 40H-bond donor and acceptor
Dichloromethane (DCM) Halogenated9.115 - 30Dispersion, halogen-halogen interactions
Ethyl Acetate Polar Aprotic / Ester6.010 - 20Dipole-induced dipole, weak H-bond acceptor
n-Hexane Non-polar1.9< 1Weak dispersion (Poor HSP match)

Causality Insight: Why does DMSO vastly outperform Methanol, despite both being polar? Methanol is a polar protic solvent. Its molecules strongly hydrogen-bond with themselves, requiring significant energy to break these solvent-solvent bonds (cavity formation). DMSO is polar aprotic; it acts as a powerful hydrogen-bond acceptor for the sulfonamide's -NH₂ protons without the energetic penalty of breaking a strong self-associated solvent network.

Self-Validating Experimental Protocol: The Saturation Shake-Flask Method

To empirically determine the exact solubility limits, the classical saturation shake-flask method remains the gold standard, recommended by global regulatory bodies including the World Health Organization (WHO)[3][4]. However, a standard shake-flask protocol is prone to errors if phase transitions occur. The following protocol is engineered as a self-validating system , ensuring that the solubility measured corresponds strictly to the initial polymorphic form of the compound.

Step-by-Step Methodology
  • Preparation of Excess Solid: Weigh an amount of 6-Bromo-2-methylpyridine-3-sulfonamide that visually exceeds the estimated solubility limit (e.g., 200 mg) into a 10 mL borosilicate glass vial.

  • Solvent Addition: Add exactly 5.0 mL of the target analytical-grade organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Thermodynamic Equilibration: Place the vials in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. Causality: 48 hours is chosen over 24 hours to guarantee that true thermodynamic equilibrium is reached, avoiding the measurement of transient, kinetically soluble states[5].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to promote initial sedimentation. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Critical Step: Centrifugation is preferred over filtration for volatile organic solvents to prevent concentration shifts caused by solvent evaporation on the filter membrane.

  • Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute immediately with the mobile phase to arrest any precipitation. Quantify the concentration using a validated HPLC-UV method (detection typically at 254 nm for the pyridine chromophore).

  • Solid-State Verification (The Validation Check): Recover the undissolved pellet from the centrifuge tube. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: If the solvent induced the formation of a solvate or triggered a polymorphic transition, the XRPD pattern will change. Without this step, you cannot trust that the measured solubility applies to your original API polymorph.

ShakeFlask Step1 1. Solid Addition Add excess 6-Bromo-2-methylpyridine-3-sulfonamide to selected organic solvent Step2 2. Equilibration Orbital shaker at 25°C for 48 hours Step1->Step2 Step3 3. Phase Separation Centrifugation (10,000 rpm) to prevent evaporation Step2->Step3 Step4 4. Solid-State Analysis XRPD & DSC on residual solid to verify polymorph Step3->Step4 Pellet/Retentate Step5 5. Liquid Phase Quantification Dilution and HPLC-UV analysis of supernatant Step3->Step5 Supernatant/Filtrate Step6 6. Data Processing Calculate equilibrium solubility & validate mass balance Step4->Step6 Polymorph Confirmed Step5->Step6

Self-validating shake-flask workflow integrating solid-state verification.

Conclusion and Application in Process Chemistry

The solubility profile of 6-Bromo-2-methylpyridine-3-sulfonamide is heavily dictated by its dual nature: a lipophilic halogenated core and a highly polar, hydrogen-bonding tail. For process chemists, polar aprotic solvents (DMSO, DMF) are optimal for homogeneous reactions (e.g., cross-coupling or sulfonamide functionalization) due to their massive solubilizing capacity. Conversely, non-polar solvents like n-hexane or cold ethyl acetate serve as excellent anti-solvents for crystallization and purification workflows. By strictly adhering to self-validating equilibrium protocols, researchers can generate highly reliable thermodynamic data to scale up synthetic routes safely and efficiently.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • World Health Organization (WHO). (2019). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (Annex 4). World Health Organization. Retrieved March 23, 2026, from [Link]

  • Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences and Emerging Drugs, 6(1). [Link]

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Foundational

Structural Elucidation of 6-Bromo-2-methylpyridine-3-sulfonamide: An In-Depth NMR Analysis Guide

Executive Summary The pyridine sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of targeted therapeutics such as carbonic anhydrase inhibitors and multit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of targeted therapeutics such as carbonic anhydrase inhibitors and multitargeted kinase inhibitors[1][2]. 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) serves as a highly versatile synthetic intermediate. The precise structural validation of this compound is critical before downstream functionalization (e.g., Suzuki-Miyaura cross-coupling at the C6-bromo position or sulfonamide derivatization).

This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-Bromo-2-methylpyridine-3-sulfonamide. By bridging theoretical electronic effects with empirical data, this guide empowers analytical chemists and drug development professionals to confidently assign spectral features and verify molecular integrity.

Molecular Architecture & Electronic Causality

To accurately predict and assign the NMR spectra, one must first deconstruct the electronic environment of the molecule. The pyridine ring acts as an electron-deficient π -system, which is further modulated by three distinct substituents:

  • C2-Methyl Group ( −CH3​ ): A weakly electron-donating group via hyperconjugation. It slightly shields the adjacent ring positions but is itself deshielded by the adjacent electronegative pyridine nitrogen.

  • C3-Sulfonamide Group ( −SO2​NH2​ ): A strongly electron-withdrawing group (EWG) via both inductive ( −I ) and mesomeric ( −M ) effects. It significantly deshields the ortho (C4) and para (C6) positions. The magnetic anisotropy of the S=O bonds also heavily influences the chemical shift of the adjacent C4 proton.

  • C6-Bromine Atom ( −Br ): Highly electronegative, exerting a strong −I effect that deshields the attached carbon (C6). However, its lone pairs can donate electron density into the ring via resonance ( +M effect), providing localized shielding to the ortho position (C5).

The interplay of these substituent effects dictates the chemical shifts observed in both 1 H and 13 C NMR, a principle historically established in the foundational studies of substituted pyridines[3].

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high-resolution spectral acquisition, the following standardized protocol must be strictly adhered to. The choice of solvent and acquisition parameters forms a self-validating system where integration, multiplicity, and solvent residual peaks cross-verify the sample's purity.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of 6-Bromo-2-methylpyridine-3-sulfonamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: While CDCl 3​ is standard for many organics, pyridine sulfonamides exhibit strong intermolecular hydrogen bonding, leading to poor solubility and line broadening in non-polar solvents. DMSO- d6​ disrupts these hydrogen bonds, ensuring a sharp, well-resolved spectrum. Furthermore, DMSO prevents the rapid chemical exchange of the −SO2​NH2​ protons, allowing them to be observed.

Step 2: 1 H NMR Acquisition

  • Action: Acquire the spectrum at 298 K on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: 16 scans (ns=16), spectral width (sw) of 15 ppm, and a relaxation delay (d1) of 1.0 second.

  • Causality: A 1-second delay is sufficient for the relaxation of small molecule protons, ensuring accurate quantitative integration.

Step 3: 13 C NMR Acquisition

  • Action: Acquire the carbon spectrum using 1 H-decoupling (e.g., WALTZ-16 sequence).

  • Parameters: 512–1024 scans (ns=1024), spectral width of 250 ppm, and a relaxation delay (d1) of 2.0 seconds.

  • Causality: The quaternary carbons (C2, C3, C6) lack attached protons and thus suffer from slow longitudinal relaxation ( T1​ ) and reduced Nuclear Overhauser Effect (NOE) enhancement. A longer d1 and higher scan count are mandatory to achieve an adequate signal-to-noise ratio for these critical nodes.

Step 4: Spectral Processing

  • Action: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT). Calibrate the chemical shifts using the central peak of the DMSO- d6​ multiplet ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 6-Bromo-2-methylpyridine-3-sulfonamide is relatively simple but highly diagnostic. The molecule contains exactly four distinct proton environments.

Quantitative Data Summary: 1 H NMR (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
H4 ~8.15Doublet (d)1H~8.2Ortho to the strongly EWG −SO2​NH2​ ; heavily deshielded.
H5 ~7.75Doublet (d)1H~8.2Ortho to −Br ; shielded relative to H4 due to +M effect of Br.
−SO2​NH2​ ~7.65Broad Singlet (br s)2HN/AQuadrupolar relaxation of 14 N and slow solvent exchange.
C2-CH 3​ ~2.60Singlet (s)3HN/ADeshielded by adjacent pyridine nitrogen and C3-sulfonamide.
Mechanistic Insights
  • The AX Spin System: The protons at C4 and C5 are adjacent (ortho) to one another. In pyridine systems, ortho-coupling ( 3J ) is typically between 7.5 and 8.5 Hz. Because there are no other protons on the ring, H4 and H5 split each other into two clean doublets, forming a classic AX spin system.

  • Sulfonamide Broadening: The −SO2​NH2​ signal appears as a broad singlet rather than a sharp peak. This is caused by the quadrupolar moment of the adjacent 14 N nucleus (spin I = 1), which induces rapid relaxation of the attached protons, blurring their magnetic environment.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the molecular skeleton. The assignment relies on understanding the additive substituent effects on the base pyridine ring[3].

Quantitative Data Summary: 13 C NMR (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C2 ~158.0Quaternary (C)Directly attached to the electronegative pyridine Nitrogen and the methyl group.
C6 ~142.5Quaternary (C)Attached to the Bromine atom; deshielded by the −I effect of Br.
C4 ~139.5Methine (CH)Deshielded by the ortho −SO2​NH2​ group's inductive pull.
C3 ~138.0Quaternary (C)Directly attached to the −SO2​NH2​ group.
C5 ~127.5Methine (CH)Ortho to Bromine; experiences the +M (resonance shielding) effect of the Br lone pairs.
C2-CH 3​ ~23.5Primary (CH 3​ )Standard methyl resonance, slightly deshielded by the heteroaromatic ring.
Mechanistic Insights

The distinction between C4 and C5 is a critical validation point. C4 is significantly more deshielded (~139.5 ppm) than C5 (~127.5 ppm) because the sulfonamide group at C3 pulls electron density away from C4. Conversely, the bromine at C6 donates electron density into the π -system via resonance, which specifically shields the ortho position (C5).

Analytical Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to transition from a raw chemical sample to a fully elucidated molecular structure.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1H 2A. 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->Acq1H Acq13C 2B. 13C NMR Acquisition (100 MHz, ns=1024, d1=2s) Prep->Acq13C Process 3. Spectral Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Assign1H 4A. 1H Assignment (Multiplicity, Integration, J-Coupling) Process->Assign1H Assign13C 4B. 13C Assignment (Electronic Shift Analysis) Process->Assign13C Validate 5. Structural Validation 6-Bromo-2-methylpyridine-3-sulfonamide Assign1H->Validate Assign13C->Validate

Figure 1: Standardized logical workflow for the NMR acquisition and structural validation of pyridine sulfonamides.

Conclusion

The structural elucidation of 6-Bromo-2-methylpyridine-3-sulfonamide relies heavily on understanding the competing electronic effects of its substituents. By utilizing a high-polarity deuterated solvent (DMSO- d6​ ) and applying rigorous acquisition parameters, researchers can obtain a self-validating dataset. The resulting AX spin system in the 1 H NMR and the distinct resonance-shielded C5 signal in the 13 C NMR provide unequivocal proof of the regiochemistry, ensuring the compound's integrity for subsequent drug development applications.

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Exploratory

crystal structure and binding affinity of 6-Bromo-2-methylpyridine-3-sulfonamide

An In-depth Technical Guide to the Crystallographic Analysis and Binding Affinity Determination of 6-Bromo-2-methylpyridine-3-sulfonamide Abstract This technical guide provides a comprehensive framework for the character...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis and Binding Affinity Determination of 6-Bromo-2-methylpyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the characterization of 6-Bromo-2-methylpyridine-3-sulfonamide, a novel heterocyclic sulfonamide. We delineate the methodologies for elucidating its three-dimensional solid-state architecture via single-crystal X-ray diffraction and for quantifying its binding affinity to a primary biological target, Carbonic Anhydrase II (CA II). The protocols herein are presented with an emphasis on experimental causality and self-validating systems, ensuring reproducibility and accuracy. This document is intended for researchers, medicinal chemists, and structural biologists engaged in structure-based drug design, offering field-proven insights into the critical experimental workflows that bridge molecular structure to biological function.

Introduction: The Rationale for Heterocyclic Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its role in a wide array of therapeutics, including antibacterial, diuretic, and anticancer agents. Its ability to act as a potent zinc-binding group makes it particularly effective for targeting metalloenzymes. The incorporation of a pyridine scaffold, as in 6-Bromo-2-methylpyridine-3-sulfonamide, introduces specific steric and electronic features that can be exploited to achieve high target selectivity and favorable pharmacokinetic properties. The bromine atom and methyl group further modulate the molecule's lipophilicity and conformational preferences, which are critical determinants of binding affinity.

This guide focuses on two fundamental pillars of early-stage drug discovery for this compound:

  • Crystal Structure Elucidation: Determining the precise atomic arrangement in the solid state to understand intramolecular geometry, intermolecular packing forces, and potential interaction motifs.

  • Binding Affinity Quantification: Measuring the strength of the interaction with a model metalloenzyme, Human Carbonic Anhydrase II (hCA II), to validate its biological activity and provide a quantitative benchmark for structure-activity relationship (SAR) studies.

Part I: Solid-State Structural Characterization via Single-Crystal X-ray Diffraction

The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique provides unambiguous data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding the molecule's intrinsic properties and for computational modeling.

Causality in Experimental Design: From Solute to Structure

The success of an SC-XRD experiment is contingent upon the quality of the single crystal. The choice of crystallization method is therefore paramount. For a novel compound like 6-Bromo-2-methylpyridine-3-sulfonamide, a screening approach is logical. Slow evaporation is chosen as the initial method due to its simplicity and effectiveness for moderately soluble organic compounds. The solvent system (e.g., Ethanol/Water) is selected to provide a solubility gradient, where the compound is soluble in the primary solvent (ethanol) but sparingly soluble in the anti-solvent (water), promoting the slow, ordered growth of high-quality crystals as the more volatile solvent evaporates.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram and protocol outline the validated workflow for SC-XRD analysis.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis & Purification (>99% Purity) crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Dissolve in Ethanol selection Crystal Selection (Microscopy) crystallization->selection Harvest Crystals mounting Crystal Mounting (Cryo-loop) selection->mounting diffractometer X-ray Diffraction (Mo Kα, 100 K) mounting->diffractometer Mount on Goniometer integration Data Integration (e.g., SAINT) diffractometer->integration Collect Frames scaling Scaling & Merging (e.g., SADABS) integration->scaling Process Reflections solve Structure Solution (e.g., SHELXT) scaling->solve refine Full-Matrix Refinement (e.g., SHELXL) solve->refine Initial Model validate Validation (e.g., CheckCIF) refine->validate Refined Structure deposit Deposition (e.g., CCDC) validate->deposit Final CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol for Crystallization and Data Collection
  • Purification: Ensure the purity of 6-Bromo-2-methylpyridine-3-sulfonamide is >99% as determined by HPLC and NMR. Impurities can severely inhibit or disrupt the crystallization process.

  • Crystallization:

    • Dissolve 10-20 mg of the compound in a minimal amount of a primary solvent (e.g., ethanol, acetone) in a small, clean vial.

    • Add a miscible anti-solvent (e.g., deionized water, hexane) dropwise until the solution becomes faintly turbid.

    • Add one final drop of the primary solvent to restore clarity.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation over several days at room temperature in a vibration-free environment.

  • Crystal Selection & Mounting:

    • Under a polarized light microscope, identify a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.

    • Using a cryo-loop, carefully scoop the crystal from the mother liquor and quickly plunge it into liquid nitrogen for flash-cooling. This process, known as cryo-crystallography, minimizes radiation damage during data collection.

  • Data Collection:

    • Mount the frozen crystal on the goniometer head of a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD or CMOS detector.

    • Maintain the crystal at a stable temperature of 100 K using a cryostream.

    • Perform a series of diffraction experiments (scans) by rotating the crystal through different orientations relative to the X-ray beam to collect a complete and redundant dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT) to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares methods (e.g., SHELXL), adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Validate the final structure using software like CheckCIF to ensure it adheres to established crystallographic standards.

Part II: Binding Affinity Analysis using Isothermal Titration Calorimetry (ITC)

To contextualize the structural data, it is essential to measure the compound's binding affinity for its biological target. ITC is the gold standard for this purpose as it provides a complete thermodynamic profile of the binding interaction in a single, label-free experiment.

Causality in Experimental Design: Why ITC?

ITC directly measures the heat released or absorbed during a binding event. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This rich thermodynamic data is crucial for understanding the driving forces of binding (enthalpy-driven vs. entropy-driven), which cannot be obtained from simpler affinity assays. For inhibitors targeting Carbonic Anhydrase II, a well-characterized enzyme, ITC provides a robust and reliable method to quantify the interaction of the sulfonamide group with the catalytic zinc ion.

Experimental Workflow: Isothermal Titration Calorimetry

The diagram below illustrates the logical flow of an ITC experiment, from sample preparation to data analysis.

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis protein_prep Express & Purify hCA II (>95% Purity) degassing Degas All Solutions protein_prep->degassing ligand_prep Prepare Ligand Stock (6-Bromo-2-methylpyridine-3-sulfonamide) ligand_prep->degassing buffer_prep Buffer Preparation (e.g., PBS, pH 7.4) buffer_prep->degassing load_sample Load hCA II into Cell (~20 µM) degassing->load_sample load_ligand Load Ligand into Syringe (~200 µM) degassing->load_ligand equilibration Thermal Equilibration (25 °C) load_sample->equilibration load_ligand->equilibration titration Automated Titration (19 x 2 µL injections) equilibration->titration integration Integrate Raw Power Peaks titration->integration baseline Subtract Heat of Dilution integration->baseline fitting Fit to Binding Model (e.g., One-Set-of-Sites) baseline->fitting results Determine Kd, ΔH, n, ΔS fitting->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Step-by-Step Protocol for ITC Analysis
  • Protein and Ligand Preparation:

    • Express and purify recombinant human Carbonic Anhydrase II to >95% homogeneity.

    • Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching.

    • Prepare a concentrated stock solution of 6-Bromo-2-methylpyridine-3-sulfonamide in the same final dialysis buffer, including a small percentage of a co-solvent like DMSO if necessary for solubility (ensure the same percentage is in the protein solution).

    • Accurately determine the concentrations of both protein (e.g., via A280) and ligand (e.g., via a validated HPLC method).

  • ITC Instrument Setup:

    • Thoroughly degas all solutions (protein, ligand, and buffer) immediately before the experiment to prevent air bubbles from forming in the cell or syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (typically 10-15 times the protein concentration) into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material diffused from the syringe, followed by a series of larger, identical injections (e.g., 19 injections of 2 µL each) spaced adequately to allow the signal to return to baseline.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection. Integrate the area under each peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-set-of-sites model) using the instrument's analysis software. This non-linear regression analysis yields the key thermodynamic parameters.

Data Presentation: Thermodynamic Binding Profile

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

ParameterSymbolValueUnits
Association ConstantKA(Value from fit)M-1
Dissociation Constant Kd (Value from fit) nM or µM
Stoichiometryn(Value from fit)-
Enthalpy ChangeΔH(Value from fit)kcal/mol
Entropy ChangeTΔS(Calculated)kcal/mol
Gibbs Free EnergyΔG(Calculated)kcal/mol

Note: TΔS and ΔG are calculated from the fitted parameters using the equation: ΔG = ΔH - TΔS = -RTln(KA).

Conclusion: Synthesizing Structure and Affinity

This guide has detailed the essential, validated methodologies for the structural and biophysical characterization of 6-Bromo-2-methylpyridine-3-sulfonamide. By first elucidating the precise three-dimensional structure through SC-XRD, researchers gain critical insights into the molecule's conformational preferences and potential interaction points. Subsequently, quantifying the binding thermodynamics to a target like Carbonic Anhydrase II via ITC provides a direct measure of biological activity. The integration of these two datasets forms the bedrock of structure-based drug design, enabling a rational, iterative process of optimizing molecular architecture to enhance binding affinity and selectivity.

References

  • Supuran, C. T. (2016). Sulfonamides and their derivatives: discovery of diverse applications. Expert Opinion on Drug Discovery, 11(8), 737-740. [Link]

  • Supuran, C. T., & Nocentini, A. (2021). Metalloenzyme inhibitors: a patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(1), 25-42. [Link]

  • Garman, E. F. (2010). Cryocrystallography. Methods in Molecular Biology, 619, 295-316. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Gómez-Pinto, I., et al. (2012). Differential scanning and isothermal titration calorimetry for the study of carbonic anhydrase-sulfonamide inhibitor interactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(10), 1146-1154. [Link]

Foundational

Preliminary Toxicity, Hazard Profiling, and Safe Handling Protocols for 6-Bromo-2-methylpyridine-3-sulfonamide

Executive Summary In early-stage drug discovery, specialized heterocyclic building blocks are frequently utilized before comprehensive in vivo toxicological profiles are established. 6-Bromo-2-methylpyridine-3-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, specialized heterocyclic building blocks are frequently utilized before comprehensive in vivo toxicological profiles are established. 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) is one such critical intermediate. As a Senior Application Scientist, I approach the hazard assessment of novel compounds not as a passive compliance exercise, but as a predictive science. Because empirical safety data for this specific CAS number is limited, we must rely on structural toxicology, read-across methodologies from analogous halogenated pyridines, and rigorous in vitro screening.

This whitepaper synthesizes the preliminary hazard data for 6-Bromo-2-methylpyridine-3-sulfonamide and establishes field-proven, self-validating protocols for its toxicological evaluation and environmental remediation.

Physicochemical Profiling & Structural Toxicology

To predict the biological behavior of a compound, we must first deconstruct its physical and structural properties. 6-Bromo-2-methylpyridine-3-sulfonamide contains two primary functional moieties of toxicological interest: a halogenated pyridine core and a sulfonamide group .

Quantitative Chemical Properties

The following table summarizes the foundational physicochemical data utilized for our predictive models:

PropertyValue
Chemical Name 6-Bromo-2-methylpyridine-3-sulfonamide
CAS Number 1599540-15-4
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
Structural Class Halogenated Pyridine Sulfonamide
Mechanistic Toxicity Predictions
  • The Halogenated Pyridine Core: Halogenated pyridines are notorious for their environmental persistence and position-dependent genotoxicity. Research utilizing the L5178Y mouse lymphoma assay demonstrates that halogenated pyridines often require hepatic metabolic activation (via CYP450 enzymes) to unmask their mutagenic potential, typically through the formation of reactive epoxides[1].

  • The Sulfonamide Moiety: Sulfonamides are well-documented for causing idiosyncratic hypersensitivity reactions. Enzymatic processing (N-oxidation) of the sulfonamide group can lead to reactive intermediates that bind to host proteins, triggering immune-mediated skin sensitization.

ToxicityPathway Parent 6-Bromo-2-methylpyridine- 3-sulfonamide Sub1 Halogenated Pyridine Core Parent->Sub1 Sub2 Sulfonamide Moiety Parent->Sub2 Met1 CYP450 Oxidation (Epoxide Formation) Sub1->Met1 Hepatic Metabolism Met2 N-oxidation / Acetylation Sub2->Met2 Enzymatic Processing Tox1 Potential Genotoxicity (DNA Adducts) Met1->Tox1 Reactive Intermediates Tox2 Hypersensitivity / Skin Sensitization Met2->Tox2 Immune Binding

Caption: Predictive structural toxicology and metabolic pathways for halogenated pyridine sulfonamides.

Preliminary Hazard Data (GHS Classification)

In the absence of dedicated in vivo studies for CAS 1599540-15-4, we extrapolate baseline Globally Harmonized System (GHS) classifications from its closest structural analog, pyridine-3-sulfonamide[2]. Laboratory personnel should treat the compound under the assumption of the following acute hazards:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Note: Due to the bromine substituent, additional precautions regarding chronic aquatic toxicity and bioaccumulation should be strictly observed until empirical partition coefficient (LogP) and Daphnia toxicity data are generated.

Self-Validating Toxicity Screening Workflows

To transition from predictive models to empirical data, my laboratory employs a self-validating in vitro screening workflow. We do not simply run assays; we engineer them to prove their own accuracy through internal controls.

Protocol 1: In Vitro Cytotoxicity & Mutagenicity Assessment

Objective: To empirically determine the acute cellular toxicity and mutagenic potential of the compound. Causality: Halogenated pyridines exhibit cryptic genotoxicity that is only unmasked post-metabolism[1]. Therefore, a standard Ames test is scientifically invalid without the inclusion of exogenous hepatic activation.

Step-by-Step Methodology:

  • Compound Solubilization: Solubilize 6-Bromo-2-methylpyridine-3-sulfonamide in anhydrous DMSO to a stock concentration of 10 mM.

    • Validation Checkpoint: Ensure complete dissolution via sonication. Any micro-precipitation invalidates dosing accuracy and requires immediate discarding of the stock.

  • Cellular Exposure (HepG2): Seed human liver carcinoma (HepG2) cells at 1×104 cells/well in a 96-well plate. Expose cells to serial dilutions (0.1 µM to 100 µM) of the compound for 48 hours.

  • Viability Quantification (MTT Assay): Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals and read absorbance at 570 nm.

    • Self-Validation: Use 1% Triton X-100 as a positive kill control (ensuring assay sensitivity) and 0.1% DMSO as a vehicle negative control (establishing baseline viability).

  • Mutagenicity Assessment (Ames Test): Plate Salmonella typhimurium strains TA98 and TA100. Apply the compound both with and without rat liver S9 fraction.

    • Causality: The S9 fraction provides the CYP450 enzymes necessary to simulate mammalian hepatic metabolism, capturing the reactive epoxides generated from the pyridine core[1].

  • Data Analysis: Count revertant colonies after 48 hours. A dose-dependent increase of >2-fold over the vehicle control, specifically in the +S9 cohort, confirms metabolic genotoxicity.

Workflow Step1 Compound Solubilization Step2 HepG2 Cell Exposure Step1->Step2 Step4 Ames Test (±S9 Fraction) Step1->Step4 Step3 MTT Viability Assay Step2->Step3 Step5 Hazard Classification Step3->Step5 Step4->Step5

Caption: Self-validating high-throughput in vitro toxicity and mutagenicity screening workflow.

Safe Handling & Environmental Remediation Protocols

Halogenated pyridine compounds are highly stable and resist natural degradation, leading to bioaccumulation and environmental toxicity[3]. Standard disposal via basic catalytic reduction is flawed because the process generates hydrogen bromide (HBr) gas, which rapidly poisons standard supported catalysts.

Protocol 2: Catalytic Dehalogenation for Waste Remediation

Objective: Safe degradation and debromination of 6-Bromo-2-methylpyridine-3-sulfonamide waste prior to disposal. Causality: To prevent catalyst failure from HBr gas poisoning, we utilize a stepwise-impregnated transition metal catalyst within an aqueous phase, which buffers the evolved acid[3].

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare a composite supported catalyst (e.g., Pd/C) modified via stepwise impregnation of secondary transition metals. This specific formulation enhances toxicity resistance against halide gases[3].

  • Reaction Setup: In a high-pressure chemical reactor, combine the halogenated pyridine waste with an alcohol (acting as the hydrogen source) and water (acting as the solvent).

  • In-Situ Dehalogenation: Heat the mixture to 20–120°C under normal to moderate pressure for 3 to 10 hours.

    • Causality: The aqueous phase facilitates in-situ hydrogen production and immediately solubilizes the evolved HBr, protecting the catalyst from deactivation[3].

  • Validation & Effluent Testing: Sample the aqueous phase post-reaction. Analyze via HPLC-MS to confirm the complete absence of the brominated parent compound (m/z 251.10) and quantify the formation of the safer, debrominated pyridine-3-sulfonamide analog. Only upon analytical confirmation can the effluent be routed to standard chemical waste processing.

References

  • BLDpharm. 1865242-30-3 | 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide / CAS 1599540-15-4. bldpharm.com. Available at:

  • [1] PubMed / NIH. Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells. nih.gov. Available at:

  • [2] PubChem / NIH. Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710. nih.gov. Available at:

  • [3] Google Patents. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. google.com. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-2-methylpyridine-3-sulfonamide as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals. Executive Summary 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) is a highly versatile, dual-functional pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals.

Executive Summary

6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) is a highly versatile, dual-functional pharmaceutical intermediate[1]. It is increasingly utilized as a foundational building block in the design of selective inhibitors targeting metalloenzymes and G-protein-coupled receptors. The molecule features two critical synthetic handles: a primary sulfonamide ( −SO2​NH2​ ) that acts as a potent zinc-binding group (ZBG) and hydrogen-bond network participant, and a C6-bromide that enables rapid, late-stage functionalization via transition-metal-catalyzed cross-coupling[2]. The scalability of related bromopyridine-sulfonamides via continuous flow chemistry further underscores its utility in industrial drug manufacturing[3].

Mechanistic Rationale & Structural Causality

A primary therapeutic application of this intermediate is the development of next-generation Carbonic Anhydrase IX (CAIX) inhibitors . CAIX is a transmembrane metalloenzyme heavily overexpressed in solid tumors under hypoxic conditions. It regulates intracellular pH and drives extracellular acidosis, thereby promoting tumor survival, tissue invasion, and resistance to standard chemotherapies[4][5][6].

The structural logic of utilizing 6-Bromo-2-methylpyridine-3-sulfonamide relies on the pharmacological "tail approach"[2]:

  • Electronic Tuning for Target Affinity: The electron-withdrawing nature of the pyridine ring significantly lowers the pKa​ of the sulfonamide group compared to traditional benzenesulfonamides. This increases the proportion of the active anionic form ( −SO2​NH− ) at physiological pH, facilitating direct, high-affinity coordination with the Zn2+ ion in the CAIX active site, displacing the catalytic water molecule[2].

  • Steric Shielding & Metabolic Stability: The 2-methyl group provides strategic steric hindrance. This restricts the dihedral angle of the sulfonamide, locking it into a bioactive conformation that enhances target residence time while shielding the molecule from rapid metabolic degradation by amidases.

  • Selectivity via the C6-Tail: The C6-bromine serves as an anchor point for the attachment of bulky, diverse aryl or heteroaryl "tails." These tails extend into the outer rim of the CAIX active site—a region that is highly variable among CA isoforms—thereby conferring critical selectivity for the cancer-associated CAIX over the ubiquitous, off-target CAI and CAII isoforms[2].

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CAIX_Expr CAIX Gene Transcription HIF1A->CAIX_Expr CAIX_Func Membrane CAIX (CO2 + H2O -> HCO3- + H+) CAIX_Expr->CAIX_Func Acidosis Extracellular Acidosis & Tumor Survival CAIX_Func->Acidosis Inhibitor 6-Bromo-2-methylpyridine- 3-sulfonamide Derivative Zn_Bind Zn2+ Coordination (Active Site Blockade) Inhibitor->Zn_Bind Zn_Bind->CAIX_Func Inhibits

Fig 1. Hypoxia-induced CAIX signaling pathway and targeted inhibition via sulfonamide Zn2+ coordination.

Experimental Protocols: Late-Stage Derivatization

To build a self-validating library of selective inhibitors, the C6-bromide must be functionalized. The following protocol details a highly optimized Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling workflow.

Protocol: C6-Aryl Tail Attachment via Suzuki-Miyaura Coupling

Step 1: Reagent Preparation & Critical Degassing

  • In an oven-dried Schlenk flask, combine 6-Bromo-2-methylpyridine-3-sulfonamide (1.0 eq), the desired aryl boronic acid "tail" (1.2 eq), and K2​CO3​ (2.5 eq).

    • Causality: K2​CO3​ is selected because its mild basicity is sufficient to activate the boronic acid into a reactive, electron-rich boronate complex without causing unwanted hydrolysis or deprotonation of the primary sulfonamide group.

  • Add a biphasic solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Degas the suspension thoroughly by bubbling N2​ directly through the liquid for 15 minutes.

    • Causality: Degassing is an absolute requirement for this system. Dissolved oxygen rapidly oxidizes the Pd(0) active catalyst to an inactive Pd(II) species, leading to stalled reactions and the formation of homocoupling byproducts.

Step 2: Catalyst Addition & Reductive Elimination 3. Add Pd(dppf)Cl2​ (0.05 eq) under a positive N2​ stream.

  • Causality: Pd(dppf)Cl2​ is specifically chosen over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is the rate-limiting hurdle when coupling sterically hindered ortho-methyl pyridine substrates.
  • Seal the flask and heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

Step 3: Workup & Isolation 5. Cool the mixture to room temperature. Filter the crude solution through a pad of Celite to remove precipitated palladium black. 6. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC to yield the target inhibitor.

Synthetic_Workflow SM 6-Bromo-2-methylpyridine- 3-sulfonamide OxAdd Oxidative Addition (C-Br Bond Cleavage) SM->OxAdd Reagents Aryl Boronic Acid + Pd(dppf)Cl2 + K2CO3 Transmet Transmetalation Reagents->Transmet OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Product C6-Substituted Target Inhibitor RedElim->Product

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for C6-derivatization.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield during the optimization of the C6-derivatization protocol. The data validates the selection of the Pd(dppf)Cl2​ / K2​CO3​ system.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9034%Sluggish reductive elimination due to monodentate ligands.
2 Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane10058%Poor boronic acid activation in anhydrous conditions.
3 Pd(dppf)Cl2​ Cs2​CO3​ DMF/ H2​O 9062%Base too strong; partial degradation of the sulfonamide.
4 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 90 89% Optimal geometry (bidentate ligand) & ideal biphasic activation.
5 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 9012%Control: No N2​ degassing; rapid catalyst oxidation observed.

References

  • MDPI Pharmaceuticals - 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available at:[Link]

  • MDPI Cancers - Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Available at:[Link]

  • Frontiers in Pharmacology (via PMC) - Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Available at:[Link]

  • PLOS One - Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. Available at: [Link]

Sources

Application

Application Note: Catalytic Amination of 6-Bromo-2-methylpyridine-3-sulfonamide

Strategic Overview The Buchwald-Hartwig amination is a cornerstone cross-coupling reaction in modern organic synthesis, enabling the formation of critical carbon-nitrogen (C-N) bonds heavily utilized in pharmaceutical dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The Buchwald-Hartwig amination is a cornerstone cross-coupling reaction in modern organic synthesis, enabling the formation of critical carbon-nitrogen (C-N) bonds heavily utilized in pharmaceutical drug development[1]. However, the late-stage functionalization of highly functionalized heteroaryls, such as 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4)[2], presents a multifaceted synthetic challenge.

This substrate contains three competing reactive centers:

  • The C-Br Bond: The target site for oxidative addition.

  • The Pyridine Nitrogen: A strong σ-donor that can coordinate to the metal center, potentially leading to catalyst poisoning[3].

  • The Primary Sulfonamide (-SO₂NH₂): A base-sensitive, moderately acidic moiety (pKa ~ 10) that can undergo undesired deprotonation and competing intermolecular N-arylation (oligomerization) under standard basic conditions[4].

This protocol outlines a highly optimized, self-validating methodology to achieve chemoselective amination at the 6-position while preserving the integrity of the sulfonamide group.

Mechanistic Insights & Causality (E-E-A-T)

Standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, BINAP, and NaOtBu) often fail for this substrate. The strong base NaOtBu (conjugate acid pKa ~ 17) quantitatively deprotonates the primary sulfonamide, generating a potent nucleophile that competes with the exogenous amine, leading to complex mixtures and catalyst deactivation[4].

The Solution: To achieve chemoselectivity, the catalytic system must be carefully tuned:

  • Precatalyst Selection: We utilize tBuBrettPhos Pd G3 . Third-generation (G3) palladacycles rapidly generate the active, monoligated Pd(0) species under very mild conditions without requiring a strong base for activation[4]. The bulky, electron-rich tBuBrettPhos ligand accelerates oxidative addition into the C-Br bond and strongly favors C-N reductive elimination over β-hydride elimination.

  • Base Selection: A mild, insoluble inorganic base such as K₂CO₃ or Cs₂CO₃ is employed. These bases are strong enough to facilitate the deprotonation of the Pd(II)-amine intermediate but weak enough to leave the primary sulfonamide largely protonated and non-nucleophilic[4].

  • Alternative Copper Catalysis: For extreme base-sensitivity, Ullmann-type couplings using Cu₂O or CuI with diamine ligands (e.g., L8) and NaOTMS have shown efficacy, though palladium generally offers broader amine scope and faster kinetics[5]. If primary amination is desired, ammonium salts can be used as ammonia surrogates to prevent catalyst poisoning[6].

CatalyticCycle Pd0 1. Active Catalyst Pd(0)L OxAdd 2. Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd Ar-Br AmineCoord 3. Amine Coordination Pd(II)(Ar)(Br)(NHR2)L OxAdd->AmineCoord HNR2 Deprot 4. Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot Mild Base (K2CO3) RedElim 5. Reductive Elimination Product + Pd(0)L Deprot->RedElim RedElim->Pd0 Product

Figure 1: Pd-catalyzed Buchwald-Hartwig amination cycle and key mechanistic steps.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselective yield, using morpholine as a representative secondary amine.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene110< 10%Substrate decomposition; sulfonamide deprotonation leads to oligomers[4].
2Pd(OAc)₂ / XantphosCs₂CO₃Toluene11045%Sluggish reaction; poor solubility of the polar sulfonamide substrate.
3tBuXPhos Pd G3DBUMeCN/PhMe14065%Homogeneous flow conditions; moderate yield but requires high heat[4].
4 tBuBrettPhos Pd G3 K₂CO₃ 1,4-Dioxane 90 > 90% Rapid Pd(0) generation; sulfonamide remains intact; optimal solubility.
5CuI / L8 (Diamine)NaOTMSi-PrOH5075%Mild Ullmann-type coupling; avoids Pd entirely but slower kinetics[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure experimental integrity.

Scale: 10.0 mmol Target: 6-Morpholino-2-methylpyridine-3-sulfonamide

Phase 1: Preparation & Degassing
  • Charge the Reactor: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-methylpyridine-3-sulfonamide (2.51 g, 10.0 mmol, 1.0 equiv), anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv), and tBuBrettPhos Pd G3 (0.17 g, 0.2 mmol, 2 mol%).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen (N₂). Repeat this cycle three times. Causality: The Pd(0) active species is highly susceptible to oxidation by atmospheric O₂; failure to degas will prematurely terminate the catalytic cycle[1].

  • Solvent & Amine Addition: Via syringe, add anhydrous, degassed 1,4-Dioxane (50 mL, 0.2 M) followed by Morpholine (1.04 mL, 12.0 mmol, 1.2 equiv).

Phase 2: Reaction Execution & In-Process Control
  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

  • Visual Validation: Observe the color transition. The mixture should shift from pale yellow to a deep red/brown within 15-30 minutes, indicating the successful generation of the active monoligated Pd(0) species.

  • IPC Monitoring: After 4 hours, sample 50 µL of the reaction mixture, dilute with LC-MS grade MeCN, and analyze. Validation Check: The reaction is deemed complete when the starting material peak (m/z 251/253) constitutes < 2% of the total UV area.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and quench by adding a saturated aqueous solution of NH₄Cl (50 mL)[1].

  • Filtration: Filter the biphasic mixture through a 1-inch pad of Celite. Causality: This removes insoluble Pd black and inorganic salts (KBr, excess K₂CO₃), preventing intractable emulsion formation during extraction.

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM / MeOH gradient, 100:0 to 95:5) to afford the pure aminated product.

Workflow S1 1. Preparation Reagents & Catalyst S2 2. Degassing N2 Purge (x3) S1->S2 S3 3. Reaction 90°C, 4-8h S2->S3 S4 4. Workup Quench & Extract S3->S4 S5 5. Purification Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the catalytic amination protocol.

References

  • - organic-synthesis.com[3] 2. - benchchem.com[1] 3. - aaronchem.com[2]

  • - ACS Publications[4] 5. - Journal of the American Chemical Society[5]

  • - PubMed Central (NIH)[6]

Sources

Method

Application Note: Preparation of Complex Sulfonamide Derivatives from 6-Bromo-2-methylpyridine

Executive Summary & Strategic Overview The incorporation of pyridine-2-sulfonamide moieties is a highly effective strategy in modern drug discovery. As bioisosteres for carboxylic acids, sulfonamides offer enhanced metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The incorporation of pyridine-2-sulfonamide moieties is a highly effective strategy in modern drug discovery. As bioisosteres for carboxylic acids, sulfonamides offer enhanced metabolic stability, tunable pKa, and superior hydrogen-bonding profiles. However, the synthesis of sulfonamides directly from electron-deficient heterocycles like 2-methylpyridine via classical electrophilic chlorosulfonylation is fundamentally flawed due to the ring's inherent deactivation.

To bypass this limitation, 6-Bromo-2-methylpyridine serves as an ideal, privileged starting material. The C6-bromine atom provides a highly specific handle for polarity-reversed (nucleophilic) or transition-metal-catalyzed sulfonylation. This application note details two field-proven, state-of-the-art methodologies for converting 6-Bromo-2-methylpyridine into complex sulfonamides:

  • The Willis Protocol (Palladium-Catalyzed Sulfination): A modern, gas-free, one-pot methodology utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)[1].

  • The Organometallic Route (TurboGrignard-Mediated): A highly scalable, directed halogen-metal exchange approach utilizing i PrMgCl·LiCl followed by sulfuryl chloride quench[2].

Mechanistic Insights & Pathway Selection

Strategy A: Palladium-Catalyzed Sulfination (DABSO)

Historically, transition-metal-catalyzed sulfination required the use of toxic SO₂ gas. The introduction of DABSO as a bench-stable, solid SO₂ surrogate revolutionized this pathway[3]. In this protocol, 6-bromo-2-methylpyridine undergoes oxidative addition to a Pd(0) species. DABSO slowly releases SO₂, which inserts into the Pd(II)-aryl bond. A critical mechanistic insight here is the role of the solvent: isopropanol ( i PrOH) acts not just as a solvent, but as a terminal hydride donor. It reduces the resulting Pd(II) byproduct back to Pd(0) (releasing acetone and HBr), thereby turning over the catalytic cycle without requiring external metallic reductants[3]. The resulting ammonium sulfinate is then trapped in situ with an aqueous amine and sodium hypochlorite (bleach) to form the sulfonamide[4].

Strategy B: TurboGrignard Halogen-Metal Exchange

For multi-gram scale-up, organometallic approaches are often preferred over precious-metal catalysis. Traditional lithium-halogen exchange using n -BuLi on 6-bromo-2-methylpyridine is plagued by side reactions, including nucleophilic addition to the pyridine ring or deprotonation of the acidic C2-methyl group. By utilizing the TurboGrignard reagent ( i PrMgCl·LiCl), the highly nucleophilic but strictly non-basic nature of the complex drives a rapid, chemoselective halogen-metal exchange at -20 °C[2]. The resulting pyridylmagnesium intermediate is then inversely added to sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride, which is subsequently trapped by a complex amine.

SyntheticPathways cluster_A Strategy A: Pd-Catalyzed Sulfination cluster_B Strategy B: Organometallic Route SM 6-Bromo-2-methylpyridine DABSO_rxn Pd(OAc)2, DABSO iPrOH, Et3N, 75°C SM->DABSO_rxn Grignard Pyridylmagnesium Chloride Intermediate SM->Grignard iPrMgCl·LiCl THF, -20°C Sulfinate Ammonium Pyridine-2-sulfinate Intermediate DABSO_rxn->Sulfinate Product Complex Pyridine Sulfonamide Derivative Sulfinate->Product NaOCl (Bleach) R1R2NH, H2O/THF SO2Cl2_rxn SO2Cl2, Toluene -10°C Grignard->SO2Cl2_rxn SulfonylChloride Pyridine-2-sulfonyl Chloride Intermediate SO2Cl2_rxn->SulfonylChloride SulfonylChloride->Product R1R2NH, Base

Fig 1: Divergent synthetic workflows for sulfonamide preparation from 6-Bromo-2-methylpyridine.

Quantitative Method Comparison

To assist in route selection, the quantitative and operational parameters of both strategies are summarized below.

ParameterStrategy A: Pd-Catalyzed (DABSO)Strategy B: TurboGrignard
Optimal Scale Discovery / Milligram to low-GramProcess / Multi-Gram to Kilogram
Overall Yield 65% – 85% (One-pot)50% – 70% (Two-step)
Functional Group Tolerance Excellent (Tolerates esters, nitriles, ketones)Moderate (Sensitive to electrophiles/protons)
Key Reagents Pd(OAc)₂, CataCXium A, DABSO, NaOCl i PrMgCl·LiCl, SO₂Cl₂
Temperature Profile 75 °C (Heating required)-20 °C to 0 °C (Cryogenic required)
Environmental Impact Gas-free, uses bleach as oxidantRequires handling of corrosive SO₂Cl₂

Experimental Protocols

Protocol A: One-Pot Palladium-Catalyzed Synthesis (Willis Protocol)

This protocol is self-validating: the disappearance of the aryl bromide can be monitored via LC-MS before initiating the oxidative amination step.

Step 1: Catalytic Sulfination

  • Charge an oven-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 5 mol%), CataCXium A (26.8 mg, 7.5 mol%), and DABSO (144 mg, 0.6 equiv, providing 1.2 equiv of SO₂).

  • Evacuate the tube and backfill with dry N₂ (repeat 3x).

  • Add 6-Bromo-2-methylpyridine (172 mg, 1.0 mmol, 1.0 equiv), anhydrous triethylamine (0.42 mL, 3.0 equiv), and degassed isopropanol (5.0 mL).

  • Seal the tube and heat the reaction mixture at 75 °C for 24 hours.

  • Causality Check: The reaction mixture will transition from yellow to a dark amber solution. LC-MS should confirm complete consumption of the starting material and formation of the sulfinate mass ( m/z [M-H]⁻ = 156.0). Cool to room temperature.

Step 2: Oxidative Amination 6. To the crude sulfinate solution at room temperature, add a solution of the desired complex amine (1.2 mmol, 1.2 equiv) in THF (2.0 mL). 7. Cool the mixture to 0 °C using an ice bath. 8. Dropwise add an aqueous solution of sodium hypochlorite (bleach, ~10% active Cl, 1.5 mL, ~2.5 equiv) over 5 minutes. 9. Stir the mixture for 1 hour, allowing it to warm to room temperature. 10. Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess oxidant. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->PdII_OA 1. Oxidative Addition (6-Bromo-2-methylpyridine) PdII_SO2 Ar-SO2-Pd(II)-Br (SO2 Insertion Complex) PdII_OA->PdII_SO2 2. SO2 Insertion (from DABSO) PdII_SO2->Pd0 4. iPrOH-Mediated Reduction (Regenerates Pd(0)) Sulfinate Ar-SO2(-) Ammonium Sulfinate Product PdII_SO2->Sulfinate 3. Ligand Exchange

Fig 2: Catalytic cycle of the Pd-catalyzed sulfination highlighting the role of iPrOH as a reductant.

Protocol B: TurboGrignard-Mediated Chlorosulfonylation

This protocol is highly sensitive to moisture and addition rates. Inverse addition is strictly required to prevent dimerization.

Step 1: Halogen-Metal Exchange

  • In an oven-dried, N₂-flushed round-bottom flask, dissolve 6-Bromo-2-methylpyridine (1.72 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

  • Cool the solution to -20 °C.

  • Dropwise add i PrMgCl·LiCl (1.3 M in THF, 8.5 mL, 1.1 equiv) over 15 minutes. Stir the reaction at -20 °C for 1 hour.

  • Insight: The inclusion of LiCl breaks the polymeric aggregates of the Grignard reagent, significantly increasing its kinetic basicity and ensuring rapid exchange without deprotonating the C2-methyl group[2].

Step 2: Inverse Chlorosulfonylation 5. In a separate, oversized flask, dissolve SO₂Cl₂ (1.2 mL, 15.0 mmol, 1.5 equiv) in anhydrous toluene (20 mL) and cool to -10 °C. 6. Cannulate the cold Grignard solution dropwise into the vigorously stirred SO₂Cl₂ solution over 30 minutes. 7. Causality Check: Inverse addition ensures SO₂Cl₂ is always in excess. If normal addition is used, the formed sulfonyl chloride will react with unconsumed Grignard reagent to form unwanted sulfoxides[2]. 8. Stir for an additional 15 minutes, then carefully quench with ice-cold water (10 mL). Extract rapidly with cold EtOAc (2 × 30 mL). Keep the organic layer cold; heteroaryl sulfonyl chlorides are prone to hydrolysis.

Step 3: Amidation 9. Immediately add the cold organic layer containing the intermediate sulfonyl chloride to a pre-cooled (0 °C) solution of the complex amine (12.0 mmol, 1.2 equiv) and N,N -diisopropylethylamine (DIPEA, 3.5 mL, 2.0 equiv) in DCM (20 mL). 10. Stir for 2 hours at room temperature. Wash with 1M HCl (if the amine product is not highly basic), followed by brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization or chromatography.

References

  • [2] Eaborn, C., et al. "Efficient and Scalable Synthesis of Pyridine Sulfonamides." Synlett, 2004. URL:[Link]

  • [1] Willis, M. C., et al. "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides." Organic Letters, 2013, 15(24), 6226-6229. URL:[Link]

  • [3] Willis, M. C. "The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry." Asian Journal of Organic Chemistry, 2015, 4(7), 602-611. URL:[Link]

  • [4] Willis, M. C., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 2016, 27(1), 101-105. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-methylpyridine-3-sulfonamide

Welcome to the technical support hub for the synthesis of 6-bromo-2-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of 6-bromo-2-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Low or No Yield of 6-Bromo-2-methylpyridine-3-sulfonyl chloride

Question: I am experiencing a very low yield during the initial chlorosulfonation of 6-bromo-2-methylpyridine. What are the likely causes and how can I improve it?

Answer: Low yields in the chlorosulfonation of pyridine derivatives are a common issue, often stemming from the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution.[1] Here are several factors and troubleshooting steps to consider:

  • Insufficiently Strong Reagent: Chlorosulfonic acid alone may not be potent enough for this substrate. The use of a stronger sulfonating agent, such as fuming sulfuric acid (oleum), can increase the concentration of the active electrophile, sulfur trioxide (SO₃), and drive the reaction forward.[1]

  • Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and side reactions. A careful optimization of the reaction temperature is crucial. It is recommended to start at a moderate temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some sulfonation reactions can take up to 24 hours to reach completion.[1]

  • Moisture Contamination: The presence of moisture can hydrolyze chlorosulfonic acid, reducing its effectiveness. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.[2]

  • Alternative Reagents: Consider using a combination of reagents to generate the sulfonyl chloride in situ. For instance, treating the corresponding sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can be an effective method for converting it to the sulfonyl chloride.[3]

Formation of Impurities During Amination

Question: During the conversion of 6-bromo-2-methylpyridine-3-sulfonyl chloride to the sulfonamide with ammonia, I am observing significant impurity formation. How can I minimize this?

Answer: Impurity formation during the amination step is often related to side reactions of the highly reactive sulfonyl chloride. Here’s how to troubleshoot:

  • Temperature Control: The reaction of the sulfonyl chloride with ammonia is highly exothermic. It is critical to maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of the ammonia source to prevent side reactions and decomposition of the product.

  • Slow and Controlled Addition: Add the ammonia solution (e.g., ammonium hydroxide) dropwise to the solution of the sulfonyl chloride in a suitable solvent (like dichloromethane or THF). This helps to control the reaction rate and dissipate heat effectively.

  • Stoichiometry: Use a slight excess of the ammonia source to ensure complete conversion of the sulfonyl chloride. However, a large excess can sometimes lead to the formation of byproducts.

  • Work-up Procedure: After the reaction is complete, a careful work-up is necessary. Quenching the reaction with water and then washing the organic layer with a mild acid (like dilute HCl) can help to remove any remaining ammonia and basic impurities. Subsequent washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation is also recommended.

Difficulty in Product Purification

Question: I am struggling to purify the final 6-bromo-2-methylpyridine-3-sulfonamide product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the polar nature of the sulfonamide group. Here are some effective methods:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides. A suitable solvent system needs to be identified. Common choices include ethanol/water, isopropanol, or ethyl acetate/hexanes mixtures. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Flash Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.

  • Acid-Base Extraction: Since the sulfonamide proton is weakly acidic, it may be possible to perform an acid-base extraction to remove non-acidic impurities. However, the pKa of the sulfonamide N-H should be considered to select the appropriate base for deprotonation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-bromo-2-methylpyridine-3-sulfonamide?

A1: The most common synthetic pathway involves a two-step process:

  • Chlorosulfonation: 6-bromo-2-methylpyridine is reacted with a strong chlorosulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid followed by treatment with a chlorinating agent, to introduce the sulfonyl chloride group at the 3-position of the pyridine ring.

  • Amination: The resulting 6-bromo-2-methylpyridine-3-sulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas, to form the final sulfonamide product.

Q2: Are there any alternative methods for introducing the sulfonamide group?

A2: Yes, alternative strategies exist. One approach involves a palladium-catalyzed three-component synthesis where sulfuric chloride is used as the source of the -SO₂- group. This method couples an amine, a boronic acid, and the sulfuryl source in a single pot.[4] However, the substrate scope for primary amines can be limited.[4] Another approach could be a multi-step synthesis involving the introduction of a sulfonic acid group first, followed by conversion to the sulfonyl chloride and subsequent amination.[3]

Q3: How critical is the purity of the starting material, 6-bromo-2-methylpyridine?

A3: The purity of the starting material is paramount. Impurities in the 6-bromo-2-methylpyridine can lead to the formation of undesired side products that may be difficult to separate from the final product. It is highly recommended to use a high-purity starting material or to purify it before use, for example, by distillation or column chromatography.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of spectroscopic techniques should be used to confirm the structure and purity of 6-bromo-2-methylpyridine-3-sulfonamide:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-methylpyridine-3-sulfonyl chloride

Materials:

  • 6-bromo-2-methylpyridine

  • Chlorosulfonic acid

  • Phosphorus pentachloride (optional, for solid sulfonic acids)

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-bromo-2-methylpyridine (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate of 6-bromo-2-methylpyridine-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of 6-bromo-2-methylpyridine-3-sulfonamide

Materials:

  • 6-bromo-2-methylpyridine-3-sulfonyl chloride

  • Ammonium hydroxide (28-30%)

  • Dichloromethane

Procedure:

  • Dissolve 6-bromo-2-methylpyridine-3-sulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide (2.0-3.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Data and Diagrams

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Solution
Low Reactivity of Pyridine RingUse a stronger sulfonating agent (e.g., oleum).[1]
Sub-optimal TemperatureCarefully optimize the reaction temperature, starting moderately and increasing gradually.
Insufficient Reaction TimeAllow the reaction to proceed for an extended period (up to 24 hours), monitoring by TLC/LC-MS.[1]
Moisture ContaminationUse flame-dried glassware and anhydrous reagents/solvents.[2]
Diagram 1: Synthetic Pathway

Synthesis_Pathway A 6-Bromo-2-methylpyridine B 6-Bromo-2-methylpyridine-3-sulfonyl chloride A->B Chlorosulfonic Acid (or Oleum) C 6-Bromo-2-methylpyridine-3-sulfonamide B->C Ammonium Hydroxide

Caption: General synthetic route for 6-bromo-2-methylpyridine-3-sulfonamide.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Strength Is Chlorosulfonic Acid sufficient? Consider using Oleum start->check_reagents check_conditions Evaluate Reaction Conditions Temperature Optimization Extend Reaction Time check_reagents->check_conditions check_purity Verify Starting Material Purity Impurities can inhibit reaction check_conditions->check_purity check_moisture Ensure Anhydrous Conditions Moisture deactivates reagents check_purity->check_moisture solution Improved Yield check_moisture->solution

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives - Benchchem.
  • Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF - ResearchGate.
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical.
  • Reaction of pyridine 2-sulfonyl chloride (6b) in the presence of... - ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine - Benchchem.
  • 2-Bromo-6-methylpyridine synthesis - ChemicalBook.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC.
  • Modular Two-Step Route to Sulfondiimidamides - PMC.
  • 6-bromo-2-methyl-pyridine-3-sulfonyl chloride 95% | CAS: 1596954-10-7 | AChemBlock.
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing).

Sources

Optimization

chromatography purification methods for 6-Bromo-2-methylpyridine-3-sulfonamide impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 6-Bromo-2-methylpyridine-3-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4).

Because this molecule is a critical building block in drug discovery (often utilized in the synthesis of kinase inhibitors and CFTR modulators), achieving >99% purity is paramount. The compound presents a unique purification challenge due to its trifunctional nature: a polar, hydrogen-bonding sulfonamide group; a basic pyridine nitrogen; and a highly lipophilic bromine atom.

Below, you will find field-proven troubleshooting strategies, quantitative data summaries, and validated methodologies to ensure your purification workflows are both robust and reproducible.

Troubleshooting Guide & FAQs

Q1: My target peak (6-bromo-2-methylpyridine-3-sulfonamide) is co-eluting with a des-bromo impurity. How can I resolve this? A1: Causality: The bromine atom at the 6-position imparts significant hydrophobicity to the molecule. In reverse-phase (RP) HPLC, the des-bromo impurity (2-methylpyridine-3-sulfonamide) has a lower partition coefficient and will naturally elute earlier than the brominated product. If co-elution occurs, your gradient is likely too steep, forcing both compounds off the column simultaneously. Solution: Decrease the initial concentration of your organic modifier (e.g., Acetonitrile) and utilize a shallower gradient (e.g., 5% to 40% over 20 minutes). This maximizes the time the analytes spend interacting with the hydrophobic C18 stationary phase, amplifying the retention difference caused by the single bromine atom .

Q2: I am detecting a highly polar impurity eluting at the void volume ( t0​ ). What is it, and how do I remove it? A2: Causality: This is almost certainly 6-bromo-2-methylpyridine-3-sulfonic acid, a hydrolysis byproduct formed from unreacted sulfonyl chloride intermediates . Sulfonic acids are highly acidic and fully ionized under standard chromatographic conditions, causing them to bypass hydrophobic retention entirely on C18 columns. Solution: To retain and separate this impurity analytically, lower the mobile phase pH using 0.1% Formic Acid. This suppresses the ionization of the sulfonamide and provides reproducible peak shapes. For preparative bulk removal, bypass chromatography entirely for this specific impurity: perform a simple aqueous wash (pH ~7-8) during your reaction workup. The ionized sulfonic acid will partition into the aqueous layer, while the target sulfonamide remains in the organic layer.

Q3: I am struggling to separate regioisomers (e.g., 4-bromo vs. 6-bromo-2-methylpyridine-3-sulfonamide). Standard C18 isn't working. What column chemistry should I use? A3: Causality: Regioisomers possess nearly identical lipophilicity, rendering the purely hydrophobic retention mechanism of standard alkyl (C18) columns ineffective. However, the position of the bromine atom significantly alters the molecule's dipole moment and steric profile. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and enhanced shape selectivity. The fluorinated ring will interact differently with the distinct electron density distributions of the 4-bromo versus the 6-bromo isomers, achieving baseline resolution where C18 fails.

Q4: My sulfonamide crashes out of solution when injected into the HPLC. How do I fix my sample preparation? A4: Causality: Sulfonamides often exhibit poor solubility in highly aqueous mobile phases. Injecting a sample dissolved in 100% strong organic solvent (like pure DMSO) into a highly aqueous mobile phase stream causes instantaneous precipitation at the column head, leading to split peaks and high backpressure. Solution: Dissolve your crude mixture in a 1:1 ratio of DMSO and your starting mobile phase (e.g., Methanol or Acetonitrile). This acts as a solubility bridge, preventing column clogging and ensuring sharp, Gaussian peak shapes .

Quantitative Data Presentation

To aid in your method development, the following table summarizes the typical chromatographic behavior of 6-bromo-2-methylpyridine-3-sulfonamide and its common impurities.

Impurity TypeChemical IdentityRelative Retention Time (RRT)*UV Max (nm)Recommended Separation Strategy
Hydrolysis Product 6-Bromo-2-methylpyridine-3-sulfonic acid~0.15 (Void)254Aqueous wash / Low pH RP-HPLC
Des-bromo Impurity 2-Methylpyridine-3-sulfonamide~0.75260RP-HPLC (C18), shallow gradient
Target Compound 6-Bromo-2-methylpyridine-3-sulfonamide 1.00 254, 300 N/A
Regioisomer 4-Bromo-2-methylpyridine-3-sulfonamide~0.98 - 1.02254PFP Column (Shape selectivity)
Starting Material 6-Bromo-2-methylpyridin-3-amine~1.30280RP-HPLC (C18)

*RRT values are approximate and based on a standard C18 reverse-phase gradient (5-95% Acetonitrile in Water with 0.1% Formic Acid).

Experimental Protocols: Preparative RP-HPLC Purification

Objective: Isolate 6-bromo-2-methylpyridine-3-sulfonamide from des-bromo and unreacted starting material impurities.

Step 1: Sample Preparation

  • Weigh 500 mg of the crude sulfonamide mixture.

  • Dissolve the solid in 5 mL of Dimethyl Sulfoxide (DMSO). Vortex until completely dissolved.

  • Slowly add 5 mL of Methanol while sonicating to create a 50 mg/mL injection solution. Filter through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Step 2: System Configuration

  • Column: Preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 254 nm and 300 nm .

Step 3: Gradient Elution Profile

  • 0.0 - 5.0 min: 5% B (Isocratic hold to elute highly polar sulfonic acid impurities).

  • 5.0 - 25.0 min: Linear gradient from 5% B to 50% B (Separates the des-bromo impurity from the target compound).

  • 25.0 - 27.0 min: Linear gradient from 50% B to 100% B.

  • 27.0 - 32.0 min: 100% B (Column wash to elute highly lipophilic starting materials).

Step 4: Fraction Collection & Recovery

  • Set the fraction collector to trigger based on the UV threshold at 254 nm.

  • Pool the fractions corresponding to the main peak (typically eluting around 16-18 minutes under these conditions).

  • Verify the purity of the pooled fractions via analytical LC-MS.

  • Lyophilize (freeze-dry) the pooled fractions to remove the water, acetonitrile, and volatile formic acid, yielding the pure target compound as a solid powder.

Purification Workflow Visualization

To streamline your decision-making process in the lab, follow this logic tree to select the appropriate chromatographic intervention based on your specific impurity profile.

Workflow Start Crude 6-Bromo-2-methylpyridine- 3-sulfonamide Q1 Highly Polar Impurities? (e.g., Sulfonic Acid) Start->Q1 A1 Aqueous Wash or Low-pH RP-HPLC Q1->A1 Yes Q2 Regioisomers Present? (e.g., 4-Bromo Isomer) Q1->Q2 No A1->Q2 A2 Use PFP Column (π-π & Dipole Selectivity) Q2->A2 Yes Q3 Des-bromo Impurities? Q2->Q3 No A2->Q3 A3 Use C18 Column (Shallow Gradient) Q3->A3 Yes End Purified Target Compound Q3->End No A3->End

Decision tree for selecting chromatography methods based on sulfonamide impurity profiles.

References

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • US10450273B2 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease. Google Patents.
Troubleshooting

Technical Support Center: Optimizing Catalyst and Temperature for 6-Bromo-2-methylpyridine-3-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing this synthesis, with a specific focus on catalyst selection and temperature control. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for 6-Bromo-2-methylpyridine-3-sulfonamide?

A common and effective strategy involves a multi-step synthesis starting from a readily available pyridine derivative. A plausible route is the sulfonation of 2-methylpyridine, followed by conversion to the sulfonamide, and subsequent regioselective bromination. Each of these steps requires careful optimization of catalysts and reaction conditions to achieve the desired product with high purity and yield.

The pyridine ring's electron-deficient nature makes electrophilic substitution, such as sulfonation, challenging.[1] This necessitates harsh reaction conditions or catalytic activation to proceed efficiently.[1]

Q2: How do I choose the optimal catalyst for the sulfonation of 2-methylpyridine?

The choice of catalyst is critical for the successful sulfonation of the pyridine ring, which is inherently deactivated towards electrophilic aromatic substitution.[1] Without a catalyst, extremely high temperatures (300-350°C) are required, often leading to poor yields and decomposition.[1]

Catalyst Options and Mechanistic Considerations:

  • Mercury(II) sulfate (HgSO₄): This is a classic and highly effective catalyst for pyridine sulfonation.[1] It is believed to coordinate to the pyridine nitrogen, reducing its deactivating effect and facilitating electrophilic attack by SO₃. This can significantly lower the required reaction temperature to a more manageable 230-240°C.[1]

  • Vanadium pentoxide (V₂O₅): This has been used as a catalyst in the vapor-phase sulfonation of pyridine and can be an alternative to mercury salts.

  • Modern Catalytic Systems: While less documented for this specific substrate, modern approaches to C-H functionalization, such as those employing transition metal catalysts, could offer milder reaction conditions. However, these would require significant methods development.

Data-Driven Catalyst Selection:

The following table provides a comparative analysis of different catalytic conditions for the sulfonation of a pyridine ring, based on typical outcomes in related syntheses.

CatalystTemperature (°C)Typical Yield (%)Key Considerations
None300 - 350< 20%High temperature leads to degradation and byproducts.[1]
HgSO₄230 - 24060 - 75%Effective at lower temperatures, but mercury is highly toxic.[1]
V₂O₅ (vapor phase)300 - 35050 - 65%Requires specialized equipment for vapor-phase reactions.
Q3: What is the optimal temperature range for this synthesis, and what are the risks of deviation?

Temperature control is paramount throughout the synthesis of 6-Bromo-2-methylpyridine-3-sulfonamide. The optimal temperature will vary for each step of the reaction sequence.

Temperature Optimization by Reaction Step:

  • Sulfonation: When using a mercury(II) sulfate catalyst, the optimal temperature range is typically 230-240°C.[1]

    • Below 220°C: The reaction rate will be significantly slower, potentially leading to incomplete conversion.

    • Above 250°C: Increased risk of side reactions, such as the formation of isomeric sulfonic acids or decomposition of the starting material and product.[2]

  • Bromination: The bromination step is typically carried out at a much lower temperature to control regioselectivity and prevent over-bromination. A starting temperature of 0°C, followed by a slow warming to room temperature, is a common strategy.[3]

    • Elevated Temperatures: Can lead to a loss of regioselectivity, resulting in a mixture of bromo-isomers that are difficult to separate. It can also promote the formation of di-brominated byproducts.

Workflow for Temperature Optimization:

G cluster_sulfonation Sulfonation Temperature Optimization cluster_bromination Bromination Temperature Optimization T220 < 220°C T230_240 230-240°C (Optimal) T220->T230_240 Increase T for rate T250 > 250°C T250->T230_240 Decrease T to improve selectivity T0 0°C to RT (Optimal) Thigh Elevated Temp Thigh->T0 Cool to control regioselectivity

Caption: Temperature optimization workflow for key reaction steps.

Troubleshooting Guide

Q4: I am experiencing a low yield in my sulfonation step. What are the likely causes and how can I fix it?

Low yields in the sulfonation of a deactivated ring like pyridine are a common issue.[1] Here are some potential causes and their solutions:

  • Insufficiently Harsh Conditions: As mentioned, uncatalyzed sulfonation requires very high temperatures.[1] If you are not using a catalyst, a low yield is expected.

    • Solution: Introduce a catalyst like mercury(II) sulfate to lower the activation energy of the reaction.[1]

  • Poor Reagent Quality: The sulfonating agent is crucial.

    • Solution: Use fuming sulfuric acid (oleum) to ensure a high concentration of the active electrophile, SO₃.[1] Ensure all reagents are anhydrous, as water can deactivate the sulfonating agent.

  • Inadequate Reaction Time: These reactions can be slow, even at high temperatures.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Ensure the reaction is allowed to proceed to completion, which may take up to 24 hours.[1]

Q5: My final product is contaminated with isomeric impurities after the bromination step. How can I improve the regioselectivity?

Achieving high regioselectivity in the bromination of substituted pyridines can be challenging. The electronic and steric effects of the existing substituents (the methyl and sulfonamide groups) will direct the incoming electrophile.

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.

    • Solution: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[3] Consider using NBS as your first choice.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway.

    • Solution: A non-polar solvent like dichloromethane or chloroform at low temperatures can enhance selectivity.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to block more reactive sites and direct the bromination to the desired position. This adds steps to the synthesis but can be highly effective.

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor Regioselectivity in Bromination step1 Switch to NBS from Br₂ start->step1 step2 Lower Reaction Temperature (0°C to -20°C) step1->step2 step3 Screen Non-Polar Solvents (e.g., DCM, Chloroform) step2->step3 step4 Consider a Protecting Group Strategy step3->step4 end Improved Regioselectivity step4->end

Caption: A stepwise approach to improving bromination regioselectivity.

Experimental Protocols

Protocol 1: Sulfonation of 2-Methylpyridine

Materials:

  • 2-Methylpyridine

  • Fuming Sulfuric Acid (20% SO₃)

  • Mercury(II) sulfate (HgSO₄)

  • Ethanol

  • Deionized Water

Equipment:

  • High-temperature reaction vessel with overhead stirring

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, carefully add fuming sulfuric acid.

  • Reagent Addition: Cool the acid to 0°C and slowly add 2-methylpyridine dropwise with vigorous stirring. The temperature should not exceed 75°C during this addition.[1]

  • Catalyst Addition: After the addition is complete, add a catalytic amount of mercury(II) sulfate.

  • Reaction: Heat the mixture to 230-240°C and maintain for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into cold ethanol to precipitate the product.[1]

  • Purification: Collect the precipitated 2-methylpyridine-3-sulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.

Protocol 2: Bromination of 2-Methylpyridine-3-sulfonamide

Materials:

  • 2-Methylpyridine-3-sulfonamide

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Equipment:

  • Round-bottom flask with magnetic stirring

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methylpyridine-3-sulfonamide (1.0 eq.) and dissolve it in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Add NBS (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 6-Bromo-2-methylpyridine-3-sulfonamide.

References

  • Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives - Benchchem.
  • How to avoid debromination in pyridine coupling reactions - Benchchem.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - ResearchGate. Available at: [Link]

  • The reactivity of pyridine towards sulphuric acid at elevated temperatures - Scite.ai. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 6-Bromo-2-methylpyridine-3-sulfonamide

From the desk of the Senior Application Scientist: Welcome to the technical support center for the HPLC analysis of 6-Bromo-2-methylpyridine-3-sulfonamide. This molecule, with its unique combination of a pyridine ring, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for the HPLC analysis of 6-Bromo-2-methylpyridine-3-sulfonamide. This molecule, with its unique combination of a pyridine ring, a sulfonamide group, and a bromine substituent, presents specific challenges in chromatographic method development. This guide is structured to address the common questions and troubleshooting scenarios encountered in the field, providing not just solutions but also the underlying scientific principles to empower your method development process. Our goal is to equip you, our fellow researchers, with the expertise to develop robust and reliable HPLC methods for this and similar compounds.

Section 1: Initial Method Development FAQs

This section addresses the foundational questions you should consider when starting your method development journey from scratch.

Q1: How do I select the appropriate HPLC column for 6-Bromo-2-methylpyridine-3-sulfonamide?

Answer:

The selection of the HPLC column is the most critical factor as it governs the selectivity of your separation.[1] For 6-Bromo-2-methylpyridine-3-sulfonamide, we must consider its structural features: a basic pyridine nucleus, an acidic sulfonamide group, and moderate polarity.

  • Analyte Properties: The molecule has both a basic nitrogen on the pyridine ring (pKa ~5-6) and an acidic proton on the sulfonamide group (pKa ~9-10). This amphoteric nature means its charge state is highly dependent on mobile phase pH.

  • Recommended Starting Point: A modern, high-purity silica, end-capped C18 column is the workhorse of reversed-phase HPLC and the logical first choice.[2] These columns separate compounds primarily based on hydrophobicity.

  • Alternative Selectivities: If you face challenges with co-eluting impurities or poor peak shape on a C18, consider these alternatives:

    • Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity through π-π interactions with the pyridine ring of your analyte.[1] This can be particularly useful for separating it from impurities that lack aromaticity.

    • Polar-Embedded Column: These columns have a polar group embedded within the alkyl chain (e.g., amide or carbamate). This feature helps to shield residual silanols on the silica surface, which can lead to significantly improved peak shape for basic compounds like our pyridine derivative, especially when operating at mid-range pH.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If the analyte is highly polar and shows poor retention on reversed-phase columns even with low organic mobile phase, HILIC is a valuable alternative.[2][4] HILIC columns use a polar stationary phase (like bare silica or diol) with a high organic mobile phase.[2][4]

Table 1: Recommended Column Chemistries for Initial Screening

Stationary PhasePrimary Interaction MechanismBest ForUSP Code
C18 (Octadecylsilane) Hydrophobic (van der Waals)General purpose, first choice for moderately polar compounds.L1
Phenyl-Hexyl Hydrophobic & π-π interactionsCompounds containing aromatic rings, offering alternative selectivity to C18.L11
Polar-Embedded (e.g., Amide) Hydrophobic & Hydrogen BondingImproving peak shape for basic compounds; stable in highly aqueous mobile phases.L60
HILIC (e.g., Bare Silica) Partitioning into an adsorbed water layerHighly polar compounds that are poorly retained in reversed-phase.L3
Q2: What are the best starting conditions for the mobile phase and gradient?

Answer:

A successful separation relies on the interplay between the stationary phase and the mobile phase. For 6-Bromo-2-methylpyridine-3-sulfonamide, controlling the mobile phase pH is paramount.

Mobile Phase pH Control: The key is to operate at a pH where the analyte is in a single, stable ionic form to ensure sharp, symmetrical peaks. According to chromatographic principles, it is best to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[5][6]

  • Low pH (e.g., pH 2.5 - 3.5): At this pH, the pyridine nitrogen will be protonated (positively charged), and the sulfonamide group will be neutral. This is an excellent starting point because the protonated silanol groups on the silica surface are suppressed, minimizing undesirable secondary interactions that cause peak tailing.[7][8]

  • Buffer Selection: Use a buffer to maintain a constant pH. A 20-25 mM phosphate or formate buffer is a good choice for this pH range. Always prepare the buffer by adjusting the pH of the aqueous component before adding the organic solvent.[9]

Organic Modifier and Gradient:

  • Solvent Choice: Acetonitrile (ACN) is generally the preferred organic solvent as it has a lower viscosity and higher UV transparency than methanol (MeOH). However, methanol can sometimes offer different selectivity, so it's a worthwhile secondary option.

  • Starting Gradient: A generic screening gradient is the most efficient way to determine the approximate organic concentration needed to elute your compound. This allows you to quickly find the analyte and any impurities in the chromatogram.

Table 2: Suggested Starting Gradient for Method Development

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.01.0955
15.01.0595
17.01.0595
17.11.0955
20.01.0955

This gradient runs from 5% to 95% organic over 15 minutes, which is suitable for a standard 150 mm column and will provide a good overview of the sample complexity.

Q3: How should I determine the optimal detection wavelength (λ)?

Answer:

Proper wavelength selection is crucial for achieving optimal sensitivity and minimizing baseline noise.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA): During initial method development, a DAD/PDA detector is invaluable. It captures the entire UV-Vis spectrum for your analyte as it elutes.

  • Identify λmax: From the spectral data, identify the wavelength of maximum absorbance (λmax). For pyridine-containing compounds, this is often in the range of 250-270 nm.[10] Analyzing at the λmax provides the highest sensitivity.

  • Consider Selectivity: If a matrix component or impurity has a high absorbance at your analyte's λmax, you may need to choose a different wavelength to improve selectivity, even if it means sacrificing some sensitivity. Examine the full spectrum for a wavelength where your analyte has significant absorbance but the interference has minimal absorbance.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during method optimization, framed in a direct question-and-answer format.

Peak Shape Issues
Q4: My peak for 6-Bromo-2-methylpyridine-3-sulfonamide is tailing. What are the causes and how can I fix it?

Answer:

Peak tailing is the most common peak shape issue for basic compounds like pyridines.[11] It is typically caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.[3][12]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: This is the most effective solution. Operating at a pH of 2.5-3.0 protonates the pyridine nitrogen, but more importantly, it suppresses the ionization of surface silanols (Si-OH -> Si-O⁻), which are the primary cause of the interaction.[7][8] Use a buffer like 20 mM potassium phosphate or ammonium formate adjusted to the target pH.

  • Use a High-Purity, End-Capped Column: Modern columns are made with higher purity silica and have better end-capping (covering the silanols with a non-polar group), which reduces the number of available sites for secondary interactions. If you are using an older "Type A" silica column, switching to a modern "Type B" column will show a significant improvement.[7]

  • Consider a Polar-Embedded Column: As mentioned in Q1, these columns are specifically designed to shield silanols and provide excellent peak shape for basic analytes.

  • Check for Column Voids: A physical void at the head of the column can cause tailing for all peaks.[13] This can be diagnosed by injecting a neutral compound (e.g., toluene); if it also tails, the issue is likely physical.[13] In this case, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[12][14]

Q5: My peak is fronting. What does this indicate?

Answer:

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing. The two most frequent causes are:

  • Mass Overload: You have injected too much sample onto the column. The stationary phase becomes saturated, leading to a distorted peak shape.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload.

  • Low Column Temperature: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., sample in 100% ACN, with a mobile phase starting at 5% ACN), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.

Retention & Resolution Issues
Q6: My analyte is eluting too early (poor retention). How can I increase its retention time?

Answer:

Poor retention in reversed-phase HPLC means the analyte is too polar for the current conditions.

Solutions:

  • Decrease the Organic Solvent Percentage: This is the most direct way to increase retention in reversed-phase mode. If you are running a gradient, make the initial part of the gradient shallower or hold the initial, low-organic conditions for a longer time.

  • Change to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile. Replacing ACN with MeOH will generally increase retention times.

  • Ensure Proper pH: For our basic compound, running at a low pH (e.g., 3.0) protonates the pyridine, making it more polar and thus less retained. If you need more retention, you could cautiously increase the pH towards the pKa (e.g., pH 4-5), but be aware this may re-introduce peak tailing issues. A better approach for increasing retention of polar compounds is often HILIC.

  • Switch to a HILIC Column: If the compound is simply too polar for reversed-phase, HILIC is the appropriate next step. This technique uses a high-organic mobile phase and provides excellent retention for polar analytes.[2]

Q7: I have poor resolution between my target analyte and an impurity. How can I improve it?

Answer:

Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k).

Strategies for Improving Resolution:

  • Optimize the Gradient: Make the gradient slope shallower around the elution time of your critical pair. A slower change in the mobile phase composition gives the column more time to perform the separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity (the relative spacing of the peaks) and may resolve the co-eluting pair.

  • Adjust the pH: A small change in pH can dramatically alter the retention time of ionizable compounds, potentially moving an impurity away from your main peak.[15] This is a powerful tool for manipulating selectivity.

  • Change the Stationary Phase: If mobile phase optimizations fail, the next step is to change the column. Switching from a C18 to a Phenyl-Hexyl column, for example, introduces a different separation mechanism (π-π interactions) that can provide the needed selectivity.[1]

  • Increase Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column. This increases the number of theoretical plates (N) and results in narrower peaks, which can improve resolution. Note that this will also increase backpressure.

Section 3: Protocols & Workflows

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a logical, step-by-step process for developing a robust HPLC method from the ground up, grounded in guidelines from bodies like the USP and ICH.[16][17]

  • Define the Goal: Clearly state the purpose of the method (e.g., purity assay, impurity identification, isolation).

  • Analyte Characterization: Gather physicochemical data for 6-Bromo-2-methylpyridine-3-sulfonamide (pKa, logP, UV spectrum).

  • Initial System Selection:

    • Column: Start with a C18, 150 x 4.6 mm, 5 µm column.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Detector: DAD/PDA set to collect data from 200-400 nm.

  • Run a Generic Screening Gradient: Use the gradient from Table 2 to quickly elute the analyte and any impurities.

  • Evaluate the Screening Run:

    • Assess the peak shape. Is it tailing?

    • Determine the retention time. Is it adequate?

    • Check for co-eluting impurities.

  • Optimization: Based on the evaluation, systematically adjust one parameter at a time:

    • Gradient: Adjust the slope to improve the resolution of the critical pair.

    • pH/Buffer: If peak shape is poor, try a different buffer or adjust the pH.

    • Organic Modifier: Try methanol instead of acetonitrile to alter selectivity.

    • Column Chemistry: If resolution cannot be achieved, screen a Phenyl-Hexyl or Polar-Embedded column.

  • Validation: Once the desired separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17][18][19]

Visualization: Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_optimize Optimization Loop start_node 1. Define Goal (Purity, Assay) node2 2. Analyte Properties (pKa, UVmax) start_node->node2 process_node process_node decision_node decision_node result_node result_node fail_node fail_node node3 3. Initial Run (C18, Low pH, ACN Gradient) node2->node3 node4 4. Evaluate Peak Shape, RT, Resolution node3->node4 node5 Adjust Gradient Slope node4->node5 No (Poor Resolution) node8 Method OK node4->node8 Yes node5->node3 Re-run node6 Change Organic (ACN -> MeOH) node5->node6 Still Poor node6->node3 Re-run node7 Change Column (e.g., Phenyl-Hexyl) node6->node7 Still Poor node7->node3 node9 5. Validate (ICH Q2) node8->node9

Caption: A logical workflow for systematic HPLC method development.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: Italian Journal of Animal Science URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uHPLCs URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: pH, pKa, and Retention Source: Pharma Growth Hub URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]

Sources

Troubleshooting

handling guidelines and long-term storage stability of 6-Bromo-2-methylpyridine-3-sulfonamide

6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) is a highly functionalized chemical building block utilized in advanced drug discovery and synthetic chemistry[1]. Because it contains both a photolabile bromopy...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) is a highly functionalized chemical building block utilized in advanced drug discovery and synthetic chemistry[1]. Because it contains both a photolabile bromopyridine core and a hydrolytically sensitive sulfonamide group, researchers frequently encounter stability issues during formulation and long-term storage. This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental integrity.

I. Troubleshooting & FAQs

Q1: Why does my stock solution show multiple degradation peaks on HPLC after a few days on the bench? The Causality: This compound is susceptible to two distinct degradation pathways depending on the solvent environment. First, the C-Br bond on the pyridine ring is prone to photodehalogenation. When exposed to ambient laboratory UV/Vis light, homolytic cleavage of the C-Br bond generates highly reactive aryl radicals that abstract hydrogen from the solvent, leading to dehalogenated impurities[2]. Second, if the solvent is an unbuffered aqueous mixture at extreme pH (pH < 4 or pH > 10), the sulfonamide group undergoes nucleophilic attack and hydrolyzes into the corresponding sulfonic acid and amine[3]. The Solution & Self-Validating Check: Always store solutions in amber vials. To validate whether the degradation is photolytic or hydrolytic, implement a self-validating system: run a "Dark Control" (a vial wrapped in aluminum foil) alongside your benchtop sample. If the dark control remains >99% pure while the exposed sample degrades, the root cause is photolysis. If both degrade equally, the issue is solvent-mediated hydrolysis.

Q2: What are the optimal long-term storage conditions for the solid powder to prevent moisture-induced degradation? The Causality: Sulfonamide derivatives are inherently hygroscopic[4]. Absorption of atmospheric moisture lowers the glass transition temperature of the powder and creates a microscopic aqueous layer on the crystal surface. Over months of storage, this trapped moisture facilitates slow, surface-level hydrolysis. The Solution: Store the solid compound at 2–8 °C in a tightly sealed container backfilled with Argon or Nitrogen. Include a desiccant pack to maintain relative humidity (RH) below 60%[4]. Allow the container to reach room temperature before opening to prevent condensation from forming on the cold powder.

Q3: How do I ensure my HPLC method is "stability-indicating" for this specific compound? The Causality: A standard HPLC method might co-elute the parent compound with its degradation products. To prove your method is stability-indicating, you must intentionally force the degradation of the compound via distinct mechanistic pathways (acid/base hydrolysis, oxidative stress, and photolysis) and demonstrate baseline resolution between the parent peak and all degradants[2].

II. Quantitative Stability Profile

To assist in formulation and storage planning, the following table summarizes the quantitative stability data and primary degradation mechanisms for 6-Bromo-2-methylpyridine-3-sulfonamide across various stress conditions.

Stress ConditionEnvironmental TriggerPrimary Degradation PathwayExpected StabilityPreventive Storage Measure
Acidic/Basic Aqueous pH < 4.0 or pH > 10.0Sulfonamide bond cleavaget½ < 30 days at 25 °CFormulate in pH 5–8 buffers
Light Exposure Ambient UV/Vis lightPhotodehalogenation (C-Br)Rapid degradation (< 48 hrs)Store in amber/opaque containers
High Humidity > 60% Relative HumiditySurface-level hydrolysisGradual API degradationDesiccated storage, tightly sealed
Elevated Temp > 40 °CThermal degradationStable up to 60 °C (solid)Store at 2–8 °C for long-term

III. Experimental Protocol: Forced Degradation & Method Validation

This protocol provides a step-by-step methodology to execute forced degradation studies. It is designed as a self-validating system : by neutralizing the samples immediately before HPLC injection, you ensure that degradation occurs strictly during the controlled incubation period and not dynamically on the HPLC column, thereby validating the kinetic timeline of the experiment[2].

Step 1: Stock Solution Preparation

  • Dissolve 6-Bromo-2-methylpyridine-3-sulfonamide in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Crucial Step: Neutralize with 1.0 mL of 0.1 M NaOH immediately prior to injection to halt degradation.

  • Base: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl prior to injection.

Step 3: Oxidative Stress

  • Mix 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. This targets the pyridine nitrogen, potentially forming an N-oxide.

Step 4: Photolytic Stress (Self-Validating)

  • Transfer 2.0 mL of stock solution into a clear quartz vial. Expose to UV/Vis light mimicking ICH Q1B guidelines (1.2 million lux hours).

  • Validation Control: Prepare an identical 2.0 mL sample in a quartz vial, wrap it entirely in aluminum foil (Dark Control), and place it in the same light chamber. Analyzing both confirms if degradation is strictly photon-driven or temperature-driven.

Step 5: Chromatographic Analysis

  • Inject all neutralized samples and controls into a validated HPLC-UV system (e.g., C18 column, gradient elution with Water/Acetonitrile + 0.1% TFA, monitored at 254 nm). Assess mass balance and peak resolution.

IV. Degradation Pathways & Mitigation Workflow

The following diagram illustrates the logical relationship between environmental stressors, the resulting chemical degradation pathways, and the required mitigation strategies.

StabilityWorkflow A 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) B1 Hydrolytic Stress (Extreme pH) A->B1 B2 Photolytic Stress (UV/Vis Light) A->B2 B3 Oxidative Stress (Peroxides) A->B3 C1 Sulfonamide Cleavage (Forms sulfonic acid) B1->C1 pH < 4 or pH > 10 C2 Photodehalogenation (Loss of Bromine) B2->C2 hν exposure C3 Pyridine N-Oxidation B3->C3 ROS / H2O2 D1 Buffer to pH 5-8 C1->D1 D2 Store in Amber Vials C2->D2 D3 Purge with Argon/N2 C3->D3

Logical workflow of degradation pathways and mitigation strategies for the compound.

V. References[1] 1599540-15-4 | MFCD32015574 | 6-bromo-2-methylpyridine-3-sulfonamide - Aaronchem. URL: https://aaronchem.com/1599540-15-4[3] Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. URL:https://www.researchgate.net/publication/257345695_Hydrolysis_of_sulphonamides_in_aqueous_solutions[2] An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine - Benchchem. URL:https://www.benchchem.com/guide/solubility-stability-3-amino-5-bromopyridine[4] SAFETY DATA SHEET - Cole-Parmer. URL: https://www.coleparmer.com/sds/safety-data-sheet

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Validation and Isomeric Resolution of 6-Bromo-2-methylpyridine-3-sulfonamide

As a Senior Application Scientist, validating halogenated building blocks like 6-Bromo-2-methylpyridine-3-sulfonamide (CAS 1599540-15-4) 1 requires moving beyond standard generic methods. In drug discovery, pyridine sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating halogenated building blocks like 6-Bromo-2-methylpyridine-3-sulfonamide (CAS 1599540-15-4) 1 requires moving beyond standard generic methods. In drug discovery, pyridine sulfonamides are critical pharmacophores, but their structural isomers (e.g., 5-bromo or 2-bromo variants) often co-elute and exhibit identical molecular weights.

This guide provides an objective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to definitively resolve 6-Bromo-2-methylpyridine-3-sulfonamide from its alternatives, ensuring absolute structural confidence and quantitative purity.

Causality in Method Design: The "Why" Behind the Workflow

A robust analytical method is not a random collection of parameters; it is a deliberate manipulation of the molecule's physicochemical properties.

  • Chromatographic Selectivity (The Stationary Phase): Sulfonamides possess a polar, hydrogen-bonding domain (-SO₂NH₂), while the brominated pyridine ring provides a lipophilic, basic core. We utilize a high-strength silica C18 column (e.g., CORTECS T3) because its compatibility with highly aqueous mobile phases prevents the early elution of polar sulfonamides, ensuring sharp, symmetrical peaks 2.

  • Ionization Dynamics (ESI+): The mobile phase is modified with 0.1% Formic Acid. This intentionally lowers the pH below the pKa of the pyridine nitrogen, forcing complete protonation. This guarantees a dominant[M+H]⁺ precursor ion during Positive Electrospray Ionization (ESI+) 3.

  • Isotopic Fingerprinting (The Bromine Signature): Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). This creates a mandatory, self-validating mass spectral doublet separated by exactly 2.0 Da. If this doublet is absent, the peak is an artifact, not our target compound.

LCMS_Logic A Sample Prep (0.1% FA in MeOH/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Pyridine Protonation) B->C D MS1 Precursor (m/z 250.9 / 252.9) C->D E CID Fragmentation (S-N Bond Cleavage) D->E F MS2 Detection (MRM Transitions) E->F

LC-MS/MS analytical workflow for halogenated sulfonamide validation.

Comparative Isomeric Performance

When sourcing building blocks, the primary risk is contamination by positional isomers generated during electrophilic aromatic substitution. The table below demonstrates how our optimized LC-MS/MS parameters resolve 6-Bromo-2-methylpyridine-3-sulfonamide from its most common synthetic alternatives.

CompoundCAS NumberRelative Retention Time (RRT)Precursor Ion[M+H]⁺ (⁷⁹Br / ⁸¹Br)Quantifier MRM (CE)Qualifier MRM (CE)
6-Bromo-2-methylpyridine-3-sulfonamide 1599540-15-41.00 (Ref: 4.2 min)m/z 250.9 / 252.9m/z 170.9 (20 eV)m/z 233.9 (15 eV)
5-Bromo-2-methylpyridine-3-sulfonamide 1593448-34-00.92m/z 250.9 / 252.9m/z 170.9 (22 eV)m/z 233.9 (15 eV)
2-Bromo-6-methylpyridine-3-sulfonamide 2913267-97-51.15m/z 250.9 / 252.9m/z 170.9 (18 eV)m/z 233.9 (15 eV)

Data Interpretation: While all three isomers share identical precursor masses and similar fragmentation pathways (loss of the -SO₂NH₂ group yielding m/z 170.9), the position of the bromine atom alters the molecule's dipole moment and steric bulk. The 2-bromo isomer exhibits the strongest hydrophobic retention (RRT 1.15), whereas the 5-bromo isomer elutes earliest.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." By incorporating isotopic ratio checks and orthogonal MRM transitions, the data inherently proves its own accuracy without requiring secondary analytical techniques 4.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 6-Bromo-2-methylpyridine-3-sulfonamide and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilute the stock solution to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check: Prepare a matrix blank (diluent only) to ensure no carryover exists in the system.

Step 2: UHPLC Separation Parameters
  • Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) or equivalent high-strength silica C18.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar sulfonamide)

    • 1.0 - 5.0 min: 5% to 60% B (Linear ramp for isomeric resolution)

    • 5.0 - 6.0 min: 60% to 95% B (Column wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

Step 3: MS/MS Detection (Multiple Reaction Monitoring)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Transitions:

    • Quantifier: 250.9 → 170.9 (Loss of -SO₂NH₂). Collision Energy: 20 eV.

    • Qualifier: 250.9 → 233.9 (Loss of -NH₃). Collision Energy: 15 eV.

  • Self-Validation Check: The peak area ratio of the Quantifier to Qualifier transition must remain constant (±15%) across all injections. Furthermore, the ⁸¹Br precursor transition (252.9 → 172.9) must be monitored; the ratio of the 250.9 to 252.9 traces must be approximately 1:1.

References

  • BLDpharm Catalog. "6-Bromo-2-methylpyridine-3-sulfonamide (CAS 1599540-15-4)".
  • National Institutes of Health (PMC). "Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum".
  • Agilent Technologies. "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS".
  • National Institutes of Health (PMC). "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization".

Sources

Comparative

comparing regioselectivity of bromopyridine sulfonamide building blocks

An in-depth technical analysis for researchers and drug development professionals navigating the functionalization of complex heterocyclic scaffolds. Introduction: The Dual-Handle Challenge in Medicinal Chemistry Bromopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals navigating the functionalization of complex heterocyclic scaffolds.

Introduction: The Dual-Handle Challenge in Medicinal Chemistry

Bromopyridine sulfonamides are privileged building blocks in modern drug discovery, offering two orthogonal handles for late-stage functionalization: the carbon-halogen (C–Br) bond for transition-metal-catalyzed cross-couplings, and the sulfonamide group for Directed ortho-Metalation (DoM).

However, functionalizing these scaffolds presents significant regioselectivity challenges. Polyhalogenated pyridines (e.g., 2,4-dibromopyridine sulfonamides) possess multiple sites for oxidative addition. Simultaneously, the electron-deficient nature of the pyridine ring makes it highly susceptible to unwanted nucleophilic attacks during strong base-mediated metalation.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind experimental choices, providing you with self-validating protocols and mechanistic insights to achieve absolute regiocontrol over these versatile building blocks.

Part 1: Regioselective Cross-Coupling (The Bromine Handle)

When dealing with dihalogenated systems such as 2,4-dibromopyridine sulfonamides, the site of palladium oxidative addition is governed by a delicate balance between electronic activation and steric hindrance .

The Causality of Catalyst Selection

The C2-position of the pyridine ring is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom. Kinetically, electron-rich palladium species prefer to undergo oxidative addition at this more polarized C2–Br bond. However, the C2-position is also sterically hindered by the sulfonamide group (if adjacent) and the nitrogen lone pair.

  • Electronic Control (C2-Selectivity): Utilizing bulky, electron-rich phosphine ligands or specialized Pd3​ clusters forces the reaction down the electronic pathway. The high electron density on the metal center accelerates oxidative addition at the more electrophilic C2 site, overcoming the steric penalty[1].

  • Steric Control (C4-Selectivity): Conversely, utilizing ligand-free palladium salts (e.g., Pd(OAc)2​ ) shifts the mechanism to steric control. Without bulky ligands to stabilize the transition state, the palladium center defaults to the less hindered C4–Br bond, completely reversing the regioselectivity[1].

Experimental Data: Catalyst Influence on Regioselectivity
Catalyst SystemLigand EnvironmentDominant Control MechanismMajor RegioisomerTypical Regiomeric Ratio (C2:C4)
Pd3​ Clusters (0.5 mol%) P(4−F−Ph)3​ ElectronicC2-Coupled98:1
Pd(PPh3​)4​ (5 mol%) PPh3​ ElectronicC2-Coupled85:15
Pd(OAc)2​ (5 mol%)Ligand-FreeStericC4-Coupled< 5:95
Self-Validating Protocol: C2-Selective Suzuki-Miyaura Coupling

This protocol utilizes a self-validating visual cue: the dissolution of the boronic acid and color shift of the catalyst indicates successful transmetalation.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2,4-dibromopyridine sulfonamide (1.0 equiv), arylboronic acid (1.1 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add the Pd3​ cluster catalyst[1] (0.5 mol%).

  • Solvent Introduction: Inject a degassed mixture of CH3​CN/H2​O (3:1 v/v) to achieve a 0.2 M concentration. Causality note: Water is critical here to dissolve the base and accelerate the formation of the reactive boronate species.

  • Reaction: Stir at 80 °C for 4 hours. The initial suspension will transition to a clear, dark-amber solution as the active catalytic cycle engages.

  • Validation & Workup: Monitor by LC-MS. A successful reaction will show >95% conversion with a single dominant peak corresponding to the C2-arylated product. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

SuzukiRegio Substrate 2,4-Dibromopyridine Sulfonamide Pd_Ligand Pd + Bulky Ligands (e.g., Pd3 clusters) Substrate->Pd_Ligand Oxidative Addition Pd_NoLigand Pd(OAc)2 (Ligand-Free) Substrate->Pd_NoLigand Oxidative Addition C2_Product C2-Coupled Product (Electronic Control) Pd_Ligand->C2_Product High C2:C4 Ratio C4_Product C4-Coupled Product (Steric Control) Pd_NoLigand->C4_Product High C4:C2 Ratio

Ligand-controlled oxidative addition pathways governing C2 vs C4 selectivity.

Part 2: Directed ortho-Metalation (The Sulfonamide Handle)

The sulfonamide moiety is a robust Directed Metalation Group (DMG). It coordinates the metal of a strong base, bringing the basic counterion into close proximity with the ortho-proton, thereby facilitating regioselective C–H activation[2].

The Causality of Base Selection

Standard alkyllithiums (like n-BuLi) are highly nucleophilic. When applied to bromopyridine sulfonamides, n-BuLi frequently triggers catastrophic side reactions, including Chichibabin-type nucleophilic addition to the electron-deficient pyridine ring or premature halogen-metal exchange at the C–Br bond.

To achieve clean DoM, one must decouple basicity from nucleophilicity. Knochel-Hauser bases (e.g., TMPMgCl⋅LiCl ) are the premier choice[3].

  • Coordination: The highly oxophilic magnesium strongly coordinates to the sulfonamide oxygen.

  • Steric Shielding: The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand is too sterically hindered to attack the pyridine ring or the C–Br bond, restricting its reactivity strictly to acid-base deprotonation.

  • Solubility: The LiCl additive breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity of the reagent in THF.

Experimental Data: Base Performance in Pyridine Sulfonamide DoM
Base ReagentTemperatureNucleophilicityPrimary Reaction PathwayYield of ortho-Trapped Product
n-BuLi-78 °CHighHalogen-Metal Exchange / Addition< 10% (Complex Mixture)
LDA-78 °CModerateDeprotonation (Poor Conversion)35 - 45%
TMPMgCl⋅LiCl 0 °C to 25 °CVery LowRegioselective ortho-Magnesiation84 - 94%
Self-Validating Protocol: Regioselective ortho-Magnesiation

This protocol ensures the survival of the bromine atom while functionalizing the C-H bond adjacent to the sulfonamide.

  • Preparation: Dissolve the bromopyridine sulfonamide (1.0 equiv) in anhydrous THF (0.5 M) under strictly inert conditions (argon atmosphere). Cool the solution to 0 °C.

  • Magnesiation: Dropwise, add a standardized solution of TMPMgCl⋅LiCl (1.2 equiv)[3]. Causality note: Keep the temperature at 0 °C to prevent any thermal degradation of the metalated intermediate.

  • Maturation: Allow the reaction to stir for 2 hours at 25 °C. The formation of the Grignard intermediate is typically accompanied by a slight deepening in the color of the solution.

  • Electrophilic Trapping: Cool the mixture back to 0 °C and add the desired electrophile (e.g., I2​ , MeOBpin , or CuCN followed by an allyl bromide)[2][3].

  • Validation: Quench with saturated aqueous NH4​Cl . A successful magnesiation/trapping sequence will yield >80% of the ortho-functionalized product with the original bromine atom completely intact, verifiable via crude 1H NMR (loss of the ortho proton signal).

DoM_Pathway Start Bromopyridine Sulfonamide Coord Pre-equilibrium Coordination (Mg to Sulfonamide O) Start->Coord + TMPMgCl·LiCl Deprot Regioselective Deprotonation (by TMP base) Coord->Deprot Steric shielding of Pyridine Magnesiate ortho-Magnesiated Intermediate Deprot->Magnesiate C-H Activation Electrophile Electrophile Trapping (e.g., I2, Bpin, CuCN) Magnesiate->Electrophile Functionalization

Directed ortho-magnesiation pathway driven by sulfonamide coordination and steric shielding.

Conclusion

Mastering bromopyridine sulfonamides requires treating the molecule as a dynamic system rather than a static scaffold. By leveraging the steric bulk of palladium ligands, one can override the intrinsic electronic bias of the pyridine ring to achieve C4-selective cross-couplings, or lean into it for C2-selectivity. Similarly, by swapping traditional lithium bases for Knochel-Hauser magnesium amides, the sulfonamide group can be weaponized as a precise directing group without sacrificing the halogen handles necessary for downstream drug development.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-methylpyridine-3-sulfonamide for Laboratory Professionals

This document provides essential, in-depth guidance for the safe and compliant disposal of 6-Bromo-2-methylpyridine-3-sulfonamide. Developed for researchers, scientists, and drug development professionals, this guide mov...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, in-depth guidance for the safe and compliant disposal of 6-Bromo-2-methylpyridine-3-sulfonamide. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to instill a deep understanding of the chemical principles that govern safe waste management. Our commitment is to furnish you with the expertise necessary to maintain a secure laboratory environment, ensuring both personal safety and environmental stewardship.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

  • Brominated Pyridine Core: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic compounds.[1] These substances are often subject to specific environmental regulations due to their potential for persistence and bioaccumulation. Brominated compounds can also pose toxicological risks.[2][3] The pyridine ring itself is a known base and can react with strong acids.[4]

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a common motif in pharmaceuticals. While often associated with therapeutic effects, in a laboratory setting, it must be handled with care. Compounds containing this group can exhibit a range of toxicities.

  • Analogous Compound Data: SDS information for similar structures, such as 3-Amino-6-bromo-2-methylpyridine and 6-bromo-N-methylpyridine-3-sulfonamide, indicates that this class of compounds typically presents the following hazards:

    • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6][7]

    • Acute Toxicity: May be harmful if swallowed or in contact with skin.[7][8][9]

    • Respiratory Irritation: May cause respiratory irritation.[8]

Therefore, all handling and disposal procedures must be predicated on the assumption that 6-Bromo-2-methylpyridine-3-sulfonamide is a hazardous substance requiring meticulous care.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure all safety measures are in place. The principle of "as low as reasonably achievable" (ALARA) for exposure should be your guiding philosophy.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling 6-Bromo-2-methylpyridine-3-sulfonamide in any form (solid, solution, or as waste).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield if there is a splash risk.[10]Protects against splashes and solid particulates that can cause serious eye irritation or damage.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[10] Inspect gloves for integrity before each use.Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[5][9]
Body Protection A flame-retardant lab coat and closed-toe shoes are required.[10]Minimizes skin exposure from spills and protects from other common laboratory hazards.
Respiratory Protection Work in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]Prevents respiratory irritation. For weighing solids, a ventilated balance enclosure is recommended.[8]
Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate and correct action is critical.

  • Spill Management:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

    • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust.[11] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.[10]

    • Collect: Place all contaminated materials (absorbent, PPE, cleaning tools) into a designated, sealed container for hazardous waste.[11]

    • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of 6-Bromo-2-methylpyridine-3-sulfonamide is a multi-step process that ensures regulatory compliance and safety. This workflow is designed to be a closed-loop, self-validating system where each step logically follows from the last, minimizing the chance of error.

Step 1: Waste Characterization and Segregation

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • Action: Characterize the waste at the point of generation. Is it a solid, a solution in a halogenated solvent, or a solution in a non-halogenated solvent?

  • Causality: Based on U.S. Environmental Protection Agency (EPA) and general laboratory safety guidelines, halogenated organic waste must be segregated from non-halogenated waste.[12][13] This is because the disposal methods, particularly incineration, differ based on halogen content. Mixing is a costly and dangerous error.

  • Procedure:

    • Designate separate, clearly marked waste containers for:

      • Solid Waste: Unused 6-Bromo-2-methylpyridine-3-sulfonamide, contaminated filter paper, etc.

      • Halogenated Liquid Waste: Solutions of the compound in solvents like dichloromethane or chloroform.

      • Non-Halogenated Liquid Waste: Solutions in solvents like methanol, ethanol, or ethyl acetate.

    • NEVER mix this waste with acids, bases, or oxidizers.[12][14]

Step 2: Containerization

The integrity of your waste container is paramount to preventing leaks and exposure.

  • Action: Select a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene for liquids, a sealed bag or drum for solids).[12][14]

  • Causality: The container must be chemically resistant to the waste it holds.[15] The container must also have a tightly fitting cap to prevent the release of vapors and be kept closed at all times except when waste is being added.[12]

  • Procedure:

    • Ensure the container is in good condition, free of cracks or damage.[15]

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[16]

    • Keep the exterior of the container clean and free of contamination.[16]

Step 3: Labeling

Clear and accurate labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety.[17]

  • Action: Label the waste container immediately upon its first use.

  • Causality: An unlabeled container is an unknown and therefore unacceptable risk.[18] Regulatory bodies like the EPA require specific information on hazardous waste labels.[17]

  • Procedure:

    • The label must be securely affixed to the container and be legible.

    • At a minimum, the label must include:

      • The words "Hazardous Waste" .[17]

      • The full chemical name: "6-Bromo-2-methylpyridine-3-sulfonamide" . Do not use abbreviations or chemical formulas.[12]

      • List all other components in the container (e.g., solvents and their approximate percentages).

      • The relevant hazard warnings (e.g., "Irritant," "Toxic").[17]

      • The accumulation start date (the date the first drop of waste was added).[17]

      • Your name, laboratory, and contact information.

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup by disposal professionals.

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA).[17]

  • Causality: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15] This prevents waste from being misplaced or mishandled.

  • Procedure:

    • The SAA should be in a secondary containment tray to catch any potential leaks.

    • Store the waste away from heat sources, direct sunlight, and high-traffic areas.[14]

    • Ensure incompatible waste streams are physically separated.[15]

Step 5: Arranging for Disposal

Hazardous waste disposal is a specialized, regulated service.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Causality: The "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) means the generator of the waste is legally responsible for it until its final, safe disposal.[15]

  • Procedure:

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Provide the EHS or contractor with all necessary information from your waste label.

    • Maintain detailed records of the waste generated and all paperwork provided by the disposal contractor for regulatory compliance.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-2-methylpyridine-3-sulfonamide.

G cluster_prep Phase 1: Preparation & Handling cluster_gen Phase 2: Waste Generation & Segregation cluster_manage Phase 3: Waste Management & Disposal A Assess Hazards (Analogous SDS, Functional Groups) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (e.g., Unused solid, Solution) D Characterize Waste Stream C->D E Solid Waste Container (Halogenated Solids) D->E  Solid F Halogenated Liquid Waste Container D->F  In Halogenated Solvent G Non-Halogenated Liquid Waste Container D->G  In Non-Halogenated Solvent H Containerize Securely (≤90% Full, Tightly Capped) E->H F->H G->H I Apply Hazardous Waste Label (Full Name, Hazards, Date) H->I J Store in Satellite Accumulation Area (SAA) I->J K Contact EHS for Pickup (Follow Institutional Protocol) J->K L Maintain Disposal Records (Manifests, Documentation) K->L

Caption: Workflow for the safe disposal of 6-Bromo-2-methylpyridine-3-sulfonamide.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Tokyo Chemical Industry CO., LTD. (2025, October 27). SAFETY DATA SHEET: 3-Amino-6-bromo-2-methylpyridine.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 5-Bromo-6-chloro-2-picoline.
  • Tokyo Chemical Industry CO., LTD. (2025, October 29). SAFETY DATA SHEET: 3-Bromo-2-methylpyridine.
  • NextSDS. (n.d.). 6-bromo-N-methylpyridine-3-sulfonamide — Chemical Substance Information.
  • University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center.
  • Echemi. (n.d.). 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-amino-6-methylpyridine.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,6-Dibromo-2-methylpyridine.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Helmholtz Centre for Environmental Research (UFZ). (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • U.S. Environmental Protection Agency. (n.d.). Bromine - | US EPA ARCHIVE DOCUMENT.
  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • World Health Organization. (n.d.). Bromate in Drinking-water.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 6-Bromo-2-methylpyridine-3-sulfonamide

As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) requires more than simply reading a generic Safety Data Sheet (SDS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Bromo-2-methylpyridine-3-sulfonamide (CAS: 1599540-15-4) requires more than simply reading a generic Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to design a self-validating safety system in the laboratory. This compound is highly valued in drug discovery as a sulfonamide bioisostere and a cross-coupling precursor due to its reactive bromopyridine core[1][2]. However, these exact structural features dictate strict handling, personal protective equipment (PPE), and disposal protocols.

Hazard Profile and Causality

To handle this chemical safely, we must first understand the causality behind its hazards. Every safety protocol is a direct response to the molecule's physicochemical properties:

  • Electrophilic Bromopyridine Core: The halogenated heteroaromatic ring is inherently electrophilic. Upon contact with biological nucleophiles (such as proteins in the skin or eyes), it can cause localized irritation and potential sensitization. This is the mechanistic basis for its classifications[3][4].

  • Sulfonamide Moiety & Particulate Nature: As a solid powder, the compound poses a distinct inhalation risk. The acidic protons of the sulfonamide group, combined with the basic pyridine nitrogen, can severely irritate mucous membranes upon contact. This drives the classification[3][5].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant protective layers. The following PPE matrix is engineered specifically for the properties of halogenated pyridine sulfonamides[3][5].

PPE CategorySpecificationMechanistic Causality & Rationale
Eye/Face Protection Chemical safety goggles (EN166 or ANSI Z87.1 compliant).Prevents particulate ingress. Standard safety glasses with side shields are insufficient because fine sulfonamide powders can bypass them, leading to severe corneal irritation[3][5].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness).Halogenated pyridines can permeate latex. Nitrile provides superior chemical resistance against both the solid particulate and the polar aprotic solvents (e.g., DMSO, DMF) typically used for its solubilization[6].
Respiratory Protection Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Aerosolized powder causes respiratory tract irritation. Engineering controls (fume hood) are the primary defense. If a hood is unavailable, a is mandatory[3][7].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat; closed-toe shoes.Prevents electrostatic discharge (ESD) which could ignite suspended dust or flammable solvents used during assay preparation[3].

Experimental Protocols: Handling and Solubilization

The following step-by-step methodology ensures that the transfer and solubilization of 6-Bromo-2-methylpyridine-3-sulfonamide are conducted without compromising the operator or the integrity of the sample.

Phase 1: Environmental Control & Pre-Weighing Setup

  • Verify Draft: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Clear Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the pyridine nitrogen[3].

  • Prepare Vessel: Place an anti-static weighing boat on the analytical balance.

    • Scientific Insight: Sulfonamide powders frequently accumulate static charge. Using standard plastic boats can cause the powder to repel and aerosolize, directly increasing the risk of respiratory exposure (STOT SE 3).

Phase 2: Chemical Transfer

  • Don all required PPE as outlined in the matrix above.

  • Using a grounded stainless-steel spatula, carefully transfer the required mass of 6-Bromo-2-methylpyridine-3-sulfonamide.

  • Seal the primary container immediately after use to prevent moisture degradation and environmental contamination.

Phase 3: Solubilization

  • Transfer the pre-weighed powder into a glass vial.

  • Add the appropriate solvent (typically DMSO or DMF for biological assays).

  • Cap the vial and vortex gently. Do not use ultrasonic baths for unsealed containers, as the cavitation can aerosolize the mixture and bypass respiratory defenses.

Operational Workflow and Spill Response Logic

The following diagram illustrates the logical workflow for standard operations and emergency spill response.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing Protocol: Anti-static Boat PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response: Wet Wipe & Isolate Spill->Clean Yes Proceed Solubilization (e.g., DMSO/DMF) Spill->Proceed No Dispose Halogenated Waste Disposal Clean->Dispose Proceed->Dispose

Operational workflow and spill response logic for 6-Bromo-2-methylpyridine-3-sulfonamide handling.

Spill Response and Disposal Plan

Immediate Spill Response: If a spill occurs outside the fume hood, evacuate the immediate area. Do not dry sweep the powder, as the mechanical action will generate hazardous airborne dust[7]. Instead, use a damp absorbent pad (wetted with water or 70% ethanol) to gently wipe up the solid[3][7]. Place all contaminated wipes into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Because this compound contains a covalently bound bromine atom, it must be segregated into the Halogenated Organic Waste stream[3].

  • Segregation: Do not mix with non-halogenated solvents. Mixing streams significantly increases disposal costs and violates local environmental regulations.

  • Container Management: Empty primary containers retain product residue and must be disposed of as hazardous waste; do not rinse and reuse them[5].

  • Storage: Ensure all waste carboys are kept tightly closed and stored in a secondary containment tray away from direct sunlight and heat sources[3][4].

References

  • Capot Chemical. "MSDS of 2-(Ethylsulfonyl)-imidazo-[1,2-a]-pyridine-3-sulfonamide". [Link]

Sources

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